Tert-butyl 7-aminoindoline-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCXTTVKSYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693054 | |
| Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-44-6 | |
| Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of "Tert-butyl 7-aminoindoline-1-carboxylate"
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 7-aminoindoline-1-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the essential physicochemical properties of this compound. As a crucial building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of complex therapeutic agents. This document moves beyond a simple data sheet, providing not only available data but also the causal logic behind experimental choices and detailed, field-proven protocols for in-house characterization.
This compound is a bifunctional molecule featuring a protected indoline core. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves as a stable protecting group, readily removed under acidic conditions, while the primary amine at the 7-position provides a key nucleophilic handle for synthetic diversification.[1][2] This dual functionality makes it a valuable intermediate in the construction of novel pharmaceutical candidates.[3][4]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate |
| CAS Number | 143262-10-6 (Parent indoline-1-carboxylate) |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N |
| InChI Key | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-5-10(14)6-4-7-11(10)9-15/h4,6-7H,5,8-9,14H2,1-3H3 |
References
A Senior Application Scientist's Guide to Tert-butyl 7-aminoindoline-1-carboxylate: Synthesis, Properties, and Strategic Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of tert-butyl 7-aminoindoline-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delineate a robust synthetic pathway from commercially available precursors, and critically examine its application as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Introduction: The Strategic Value of the 7-Aminoindoline Scaffold
The indoline core is a privileged heterocyclic motif found in a multitude of natural products and synthetic pharmaceuticals. Its three-dimensional, saturated ring system offers distinct advantages over the flat, aromatic indole structure by providing more defined exit vectors for substituents, which can lead to improved target engagement and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The introduction of an amino group at the 7-position is of particular strategic importance. This functional group can serve as a key hydrogen bond donor or acceptor, enabling critical interactions within the binding sites of biological targets such as protein kinases.[1] The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose: it modulates the reactivity of the scaffold and allows for controlled, selective transformations at other positions before its facile removal under acidic conditions. This compound (CAS 885272-44-6) is therefore a highly valuable, pre-functionalized intermediate, primed for elaboration into complex molecular architectures for drug discovery programs.[2][3]
Physicochemical Properties
A clear understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 885272-44-6 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 234.29 g/mol | [3][4] |
| Appearance | Off-white to solid | - |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | [4] |
| Storage Conditions | Store at 2-8°C, inert atmosphere, dark place | - |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not commonly detailed in a single procedure but can be reliably achieved through a multi-step sequence starting from 7-nitroindole. The chosen pathway emphasizes robust and scalable reactions, with careful consideration of protecting group strategy and chemoselective reductions.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 7-nitro-1H-indole-1-carboxylate
-
Rationale: The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial first step. It prevents unwanted side reactions in subsequent steps and increases the solubility of the intermediate in organic solvents. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acylation reaction with di-tert-butyl dicarbonate ((Boc)₂O).
-
Procedure:
-
To a solution of 7-nitroindole (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at room temperature, add DMAP (0.1 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 7-nitro-1H-indole-1-carboxylate as a solid.
-
Step 2: Synthesis of tert-Butyl 7-nitroindoline-1-carboxylate
-
Rationale: The reduction of the indole C2=C3 double bond to form the indoline ring must be performed under conditions that do not affect the nitro group or cleave the Boc protecting group. Trifluoroacetic acid (TFA) protonates the indole at the C3 position, generating an iminium ion intermediate which is then selectively reduced by a mild hydride donor like sodium cyanoborohydride (NaBH₃CN).
-
Procedure:
-
Dissolve tert-butyl 7-nitro-1H-indole-1-carboxylate (1.0 eq) in glacial acetic acid (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium cyanoborohydride (3.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Basify the mixture to pH > 8 with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas in a protic solvent like methanol or ethanol. This method is highly chemoselective and will not affect the indoline ring or the Boc-ester.
-
Procedure:
-
Dissolve tert-butyl 7-nitroindoline-1-carboxylate (1.0 eq) in methanol (0.1 M).
-
Carefully add 10% Palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be purified by column chromatography if necessary.
-
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile scaffold for constructing libraries of compounds for biological screening. The 7-amino group provides a convenient handle for further functionalization.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are critical targets in oncology and inflammatory diseases.[5][6] The 7-aminoindoline scaffold can be elaborated to mimic the hinge-binding motifs of ATP, leading to potent and selective kinase inhibitors.[1]
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for elaborating the 7-aminoindoline scaffold.
Example Application:
The 7-amino group can be acylated or sulfonylated, and after Boc deprotection, the indoline nitrogen can be functionalized, for instance, via a Buchwald-Hartwig amination or a simple alkylation. This multi-directional derivatization allows for the rapid exploration of structure-activity relationships (SAR) around the core scaffold. For example, coupling with a pyrimidine-containing acid chloride at the 7-amino position and subsequent arylation of the indoline nitrogen can generate potent inhibitors of cyclin-dependent kinases (CDKs).[6]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is rooted in the unique structural and functional characteristics of the 7-aminoindoline scaffold. The synthetic route detailed herein provides a reliable and logical pathway for its preparation. Its proven utility in the construction of kinase inhibitors underscores its potential for broader applications in the discovery of novel therapeutics. As drug discovery programs continue to demand greater molecular diversity and structural complexity, the role of pre-functionalized, three-dimensional building blocks like this compound will only become more critical.
References
- 1. benchchem.com [benchchem.com]
- 2. molcore.com [molcore.com]
- 3. 885272-44-6 CAS Manufactory [m.chemicalbook.com]
- 4. tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | 885272-44-6 | KKB27244 [biosynth.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Tert-butyl 7-aminoindoline-1-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 7-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound is a bifunctional molecule incorporating a protected indoline scaffold. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a versatile building block in the synthesis of a wide range of biologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity, purity, and desired reactivity of this intermediate in complex synthetic pathways. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectroscopic data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, aliphatic, and amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.86 | t | 1H | H-5 |
| ~6.61 | d | 1H | H-4 or H-6 |
| ~6.54 | d | 1H | H-4 or H-6 |
| ~4.72 | s (br) | 2H | -NH₂ |
| ~4.01 | t | 2H | H-2 |
| ~2.96 | t | 2H | H-3 |
| ~1.53 | s | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring of the indoline core appear in this region. The triplet at ~6.86 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The two doublets at ~6.61 and ~6.54 ppm correspond to H-4 and H-6.
-
Amine Protons (δ ~4.72 ppm): The protons of the primary amine at the 7-position typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Indoline Aliphatic Protons (δ 2.9-4.1 ppm): The two methylene groups of the indoline ring appear as triplets. The downfield triplet at ~4.01 ppm is assigned to the H-2 protons, which are adjacent to the nitrogen atom of the carbamate. The upfield triplet at ~2.96 ppm corresponds to the H-3 protons. The triplet multiplicity arises from the coupling between the H-2 and H-3 protons.
-
Tert-butyl Protons (δ ~1.53 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp singlet at approximately 1.53 ppm. This is a highly characteristic signal for the Boc group.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~153.4 | C=O (Boc) |
| ~136.3 | C-7a |
| ~128.0 | C-5 |
| ~124.9 | C-3a |
| ~117.5 | C-6 |
| ~115.8 | C-4 |
| ~114.1 | C-7 |
| ~80.5 | -C(CH₃)₃ |
| ~52.8 | C-2 |
| ~28.4 | -C(CH₃)₃ |
| ~28.3 | C-3 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbocationyl Carbon (δ ~153.4 ppm): The carbonyl carbon of the Boc protecting group is significantly deshielded and appears at a low field.
-
Aromatic Carbons (δ 114-137 ppm): The six carbons of the benzene ring of the indoline core resonate in this region. The assignments are based on substituent effects and comparison with related structures.
-
Tert-butyl Carbons (δ ~80.5 and ~28.4 ppm): The quaternary carbon of the tert-butyl group appears around 80.5 ppm, while the three equivalent methyl carbons give a strong signal at approximately 28.4 ppm.
-
Indoline Aliphatic Carbons (δ ~52.8 and ~28.3 ppm): The C-2 carbon, being attached to the nitrogen of the carbamate, is more deshielded than the C-3 carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3050-3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |
| 2975-2850 | Strong | C-H stretch (aliphatic) | Indoline & t-Butyl |
| ~1690 | Strong | C=O stretch | Carbamate (Boc) |
| 1620-1580 | Medium | N-H bend (scissoring) | Primary Amine |
| 1600-1450 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~1365 | Strong | C-H bend (symmetric) | t-Butyl |
| 1250-1150 | Strong | C-N stretch | Carbamate & Amine |
| 800-700 | Strong | C-H bend (out-of-plane) | Aromatic Ring |
Interpretation of the IR Spectrum:
-
N-H Stretching: The primary amine group at the 7-position will exhibit two characteristic sharp absorption bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The strong aliphatic C-H stretches are due to the methylene groups of the indoline ring and the methyl groups of the tert-butyl group.
-
Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the tert-butyl carbamate (Boc) protecting group.
-
N-H Bending: The scissoring vibration of the primary amine typically appears in the 1620-1580 cm⁻¹ region.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
Tert-butyl Bending: A characteristic strong band around 1365 cm⁻¹ is indicative of the symmetric C-H bending (umbrella) mode of the tert-butyl group.
-
C-N Stretching: Strong absorptions in the 1250-1150 cm⁻¹ region are expected for the C-N stretching vibrations of the carbamate and the aromatic amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule.
Predicted Mass Spectrum Data (ESI+):
| m/z | Ion |
| 235.1492 | [M+H]⁺ (Molecular Ion) |
| 179.1073 | [M - C₄H₈ + H]⁺ |
| 135.0862 | [M - Boc + H]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: In positive-ion ESI-MS, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺ with a calculated m/z of 235.1492 for the chemical formula C₁₃H₁₉N₂O₂.
-
Fragmentation Pattern: The Boc protecting group is known to undergo characteristic fragmentation under MS conditions.
-
Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at m/z 179.1073.
-
Loss of the Boc Group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) leads to the formation of the 7-aminoindoline cation at m/z 135.0862.
-
Tert-butyl Cation: The tert-butyl cation ([C₄H₉]⁺) itself is a stable carbocation and may be observed as a prominent peak at m/z 57.0704.
-
Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 7-aminoindoline-1-carboxylate
For Immediate Release
A comprehensive technical guide addressing the commercial availability and synthesis of tert-butyl 7-aminoindoline-1-carboxylate, a crucial building block for researchers, scientists, and drug development professionals, is detailed below. This document provides an in-depth analysis of the supply chain, chemical properties, and synthetic routes, offering practical insights for its application in pharmaceutical research and development.
Executive Summary
This compound is a valuable heterocyclic intermediate in medicinal chemistry, prized for its role in the construction of complex bioactive molecules. However, its direct commercial availability can be ambiguous, often leading researchers to its more readily available precursor, tert-butyl 7-amino-1H-indole-1-carboxylate. This guide clarifies the current supply landscape, provides a detailed synthetic pathway from its indole analog, and outlines the essential technical data required for its successful utilization in a research setting.
Commercial Availability and Supplier Analysis
While searches for direct suppliers of this compound may yield some results, a lack of a consistent and verified CAS number for this specific compound can create procurement challenges. Researchers are often met with listings that, upon closer inspection, may refer to isomeric structures or the indole precursor.
One notable supplier listing for this compound is Shanghai Aladdin Biochemical Technology Co., LTD. [1]. However, for researchers requiring unequivocal compound verification, the absence of a specific CAS number necessitates direct communication with the supplier to obtain a certificate of analysis and spectral data.
In contrast, the precursor, ** tert-butyl 7-amino-1H-indole-1-carboxylate (CAS No. 1934432-59-3)**, is widely available from a multitude of chemical suppliers. This robust supply chain makes the synthesis of the target indoline a practical and often necessary undertaking in a laboratory setting.
Table 1: Prominent Suppliers of tert-Butyl 7-amino-1H-indole-1-carboxylate (CAS: 1934432-59-3)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH303C5DE8 | ≥95% | 100 mg, 250 mg, 1 g |
| Ambeed, Inc. | AMBH303C5DE8 | ≥95% | 100 mg, 250 mg, 1 g |
| BLDpharm | BD01088009 | ≥95% | 100mg, 250mg, 1g, 5g |
| AbacipharmTech | AB31217 | Not Specified | Inquire for details[2] |
| Simson Pharma Limited | Not Specified | High Quality | Inquire for details |
Note: The information in this table is subject to change. Researchers should always verify current details with the respective suppliers.
Physicochemical Properties and Structural Elucidation
The differentiation between the indole and indoline structures is critical for their application. The indoline is the saturated analog of the indole at the 2,3-position of the pyrrole ring.
Table 2: Physicochemical Properties of tert-Butyl 7-amino-1H-indole-1-carboxylate
| Property | Value | Source |
| CAS Number | 1934432-59-3 | [] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [] |
| Molecular Weight | 232.28 g/mol | [] |
| Appearance | Solid | |
| IUPAC Name | tert-butyl 7-amino-1H-indole-1-carboxylate | |
| InChI Key | QXGGCXHBMSJUSV-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)N | [] |
| Storage | 2-8°C, inert atmosphere, keep in dark place |
Characterization data for the target compound, this compound, is not as readily available in public databases. Therefore, in-house spectral analysis upon synthesis is paramount for structural confirmation. Expected ¹H NMR spectral features would include the disappearance of the olefinic protons of the indole pyrrole ring and the appearance of new aliphatic signals corresponding to the saturated C2 and C3 positions of the indoline ring.
Synthetic Protocol: From Indole to Indoline
The most logical and cost-effective route to obtain this compound is through the chemical reduction of its commercially available indole precursor. The choice of reducing agent is critical to selectively reduce the pyrrole double bond without affecting the benzene ring or the Boc-protecting group.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary):
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 7-amino-1H-indole-1-carboxylate (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water and basify to a pH of >8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
The 7-aminoindoline scaffold is a privileged structure in medicinal chemistry. The amino group at the 7-position serves as a key handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the parent molecule. This position is often critical for establishing interactions with biological targets. The Boc-protected indoline nitrogen ensures that derivatization can be selectively directed to the 7-amino group.
Signaling Pathway and Target Interaction Diagram
Caption: The role of this compound as a scaffold in drug discovery.
Conclusion
This compound is a strategic synthetic intermediate for the development of novel therapeutics. While its direct commercial availability may be limited, this in-depth guide provides a clear pathway for its procurement through the synthesis from the readily available indole precursor, tert-butyl 7-amino-1H-indole-1-carboxylate. The provided synthetic framework, coupled with a comprehensive understanding of its chemical properties and applications, empowers researchers to effectively incorporate this valuable building block into their drug discovery programs.
References
Introduction: The Strategic Importance of Tert-butyl 7-aminoindoline-1-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 7-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring an indoline core with a primary amine at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The stability of this molecule is paramount, as its degradation can compromise the integrity of synthetic routes, impact yield, and introduce impurities that are challenging to remove. This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound, grounded in the principles of physical organic chemistry and supported by practical, field-tested protocols.
Part 1: The Chemical Stability Profile
The stability of this compound is primarily dictated by the interplay between its three key functional components: the Boc-protected amine, the indoline ring system, and the free primary aromatic amine.
The Dominant Factor: Lability of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is the most chemically sensitive feature of the molecule. It is classified as an acid-labile protecting group, meaning it is readily cleaved under acidic conditions but demonstrates significant stability in the presence of bases, nucleophiles, and most reducing agents.[1][2]
Mechanism of Acid-Catalyzed Deprotection: The cleavage of the Boc group proceeds via a specific acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the elimination of the highly stable tert-butyl cation. This cation can then be quenched by a nucleophile or undergo elimination to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free indoline nitrogen, carbon dioxide, and isobutene gas.[1][3]
This reaction is often exothermic and involves gas evolution (CO₂ and isobutene), which necessitates careful handling in a well-ventilated environment, especially on a larger scale.[1] Common reagents used for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Oxidative Sensitivity of the Aromatic Amine and Indoline Core
The 7-amino group, being a primary aromatic amine, is susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. Oxidation can lead to the formation of colored impurities, manifesting as a darkening of the material from its typical solid form. The indoline ring itself can also undergo oxidation. Therefore, minimizing exposure to air and light is critical for long-term stability.
Thermal Stability
This compound is stable under recommended storage temperatures (refrigerated).[4] However, elevated temperatures can accelerate the rate of decomposition, particularly oxidative degradation. Safety data sheets for structurally similar compounds consistently advise avoiding high temperatures and sources of ignition.[5][6][7]
Part 2: Recommended Storage and Handling Protocols
Based on the chemical stability profile, a stringent set of storage and handling conditions must be implemented to preserve the purity and integrity of this compound.
Optimal Storage Conditions
The following conditions are mandated for ensuring the long-term stability of the compound. These are derived from supplier safety data sheets and chemical first principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C [4][7] | Slows down potential degradation pathways, primarily oxidation. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) [4] | Prevents oxidation of the aromatic amine and indoline ring by displacing atmospheric oxygen. |
| Light | Keep in Dark Place [4] | Prevents photo-catalyzed degradation. Use of amber vials or storage in a light-proof secondary container is essential. |
| Container | Tightly-closed container [5][6] | Prevents ingress of moisture and atmospheric oxygen. |
| Incompatibilities | Avoid Strong Oxidizing Agents & Strong Acids [5][6] | Strong acids will cleave the Boc protecting group. Strong oxidizers will degrade the amine functionality. |
Safe Handling Procedures
Adherence to proper laboratory technique during handling is crucial to prevent contamination and degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[5][8]
-
Inert Atmosphere Handling: For transfers and weighing, especially for long-term storage or sensitive applications, use of a glovebox or techniques that minimize air exposure (e.g., quick transfers, inert gas blanketing) is highly recommended.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing acidic, basic, or metallic impurities that could catalyze degradation.
Part 3: Experimental Protocols for Stability Verification
To ensure the integrity of the material, particularly for use in cGMP processes or sensitive assays, its stability should be empirically verified. The following protocols provide a framework for this validation.
Protocol: Accelerated Stability Assessment via RP-HPLC
This protocol is designed to rapidly assess the stability of the compound under stressed conditions, providing predictive data for long-term storage.
Objective: To quantify the degradation of this compound under elevated temperature and humidity.
Methodology:
-
Sample Preparation: Accurately weigh three samples (e.g., 10 mg each) of the compound into separate, clean amber glass vials.
-
Stress Conditions:
-
Vial 1 (Control): Store at the recommended 2-8°C .
-
Vial 2 (Thermal Stress): Store in a calibrated oven at 40°C .
-
Vial 3 (Photo Stress): Store in a photostability chamber under controlled light exposure (ICH Q1B guidelines).
-
-
Time Points: Prepare analytical solutions for analysis at T=0, 1, 2, and 4 weeks.
-
Analytical Method:
-
At each time point, dissolve the vial's content in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze the solution using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
-
The mobile phase could consist of a gradient of water (with 0.1% TFA or formic acid) and acetonitrile.
-
-
Data Analysis:
-
Calculate the purity of the main peak at each time point using the area normalization method.
-
Plot the percentage of the parent compound remaining against time for each condition. Significant degradation under stressed conditions would warrant stricter storage and handling controls.
-
Caption: Experimental workflow for accelerated stability testing.
Protocol: Confirmatory Acid Lability Test
This protocol serves as a functional check to confirm the expected reactivity and lability of the Boc group.
Objective: To qualitatively confirm the cleavage of the Boc group under standard acidic conditions.
Methodology:
-
Reaction Setup: Dissolve a small amount (e.g., 5 mg) of this compound in 1 mL of dichloromethane (DCM) in a small vial.
-
T=0 Sample: Spot a small amount of this solution onto a silica gel TLC plate. This is the starting material reference.
-
Acid Addition: Add 0.25 mL of trifluoroacetic acid (TFA) to the vial (final concentration ~20% v/v).[1]
-
Reaction Monitoring: After 30 minutes of stirring at room temperature, spot the reaction mixture onto the same TLC plate.
-
Visualization: Develop the TLC plate in an appropriate solvent system (e.g., 10% Methanol in DCM or Ethyl Acetate/Hexane). Visualize the plate under UV light.
-
Interpretation: A successful reaction is indicated by the disappearance or significant reduction of the starting material spot (T=0) and the appearance of a new, more polar spot corresponding to the deprotected 7-aminoindoline.
Conclusion
The chemical integrity of this compound is intrinsically linked to the stability of its Boc-protecting group and the oxidative sensitivity of its aminoindoline scaffold. Its primary degradation pathway is acid-catalyzed deprotection, while slower degradation can occur via oxidation. Strict adherence to the recommended storage conditions—refrigeration (2-8°C), protection from light, and maintenance under an inert atmosphere—is non-negotiable for preserving its purity. By implementing the handling protocols and verification experiments detailed in this guide, researchers and drug development professionals can ensure the reliability of this critical synthetic intermediate, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. 1934432-59-3|tert-Butyl 7-amino-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
The Strategic Utility of tert-Butyl 7-Aminoindoline-1-carboxylate in Modern Drug Discovery: A Technical Guide
For distribution to researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of available synthons, tert-butyl 7-aminoindoline-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds. Its unique structural features—a bicyclic, saturated core, a protected nucleophilic nitrogen within the ring, and a strategically positioned primary aromatic amine—offer a trifecta of synthetic handles for controlled, regioselective functionalization. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this versatile building block, underpinned by field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Architectural Advantage of the 7-Aminoindoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. The introduction of an amino group at the 7-position provides a critical vector for molecular elaboration, enabling the formation of key interactions, such as hydrogen bonds, with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification. This strategic protection allows for precise chemical modifications, making this compound a highly valuable and versatile intermediate in the construction of complex, biologically active molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 234.30 g/mol | --INVALID-LINK-- |
| Appearance | Solid (typical) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, inert atmosphere, dark place | --INVALID-LINK-- |
Handling and Storage: This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
A Validated Synthetic Pathway: From 7-Nitroindoline to a Key Intermediate
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 7-nitroindoline. This pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of the individual transformations.
Introduction: The Strategic Importance of the 7-Aminoindoline Core
An In-Depth Technical Guide to the Reactivity of the 7-Aminoindoline Scaffold
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with biological targets. Within this important class of heterocycles, the 7-aminoindoline motif holds particular significance. The introduction of an amino group at the C7 position of the benzene ring dramatically influences the scaffold's electronic properties and provides a crucial handle for synthetic diversification.
This guide, intended for researchers and drug development professionals, explores the nuanced reactivity of the 7-aminoindoline core. We will move beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. Understanding this reactivity is paramount for leveraging the scaffold's full potential in the design and synthesis of novel therapeutic agents, from kinase inhibitors to antimitotic compounds.[3] We will dissect the reactivity at three key locations: the exocyclic 7-amino group, the endocyclic indoline nitrogen (N1), and the aromatic carbocyclic ring.
I. Synthesis of the 7-Aminoindoline Scaffold
Access to the core 7-aminoindoline structure is the first critical step. While numerous specialized syntheses exist for substituted derivatives, two fundamental approaches are commonly employed for obtaining the parent scaffold.
-
Reduction of 7-Nitroindoles/Indolines: A classical and reliable method involves the catalytic hydrogenation of a 7-nitro precursor. This reaction typically proceeds with high efficiency using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The starting 7-nitroindole can be synthesized through various routes, including the nitration of indole followed by reduction of the pyrrole ring.[4]
-
Directed C-H Amidation: Modern synthetic methods offer more direct routes, such as the transition-metal-catalyzed C-H amidation of an N-protected indoline. For instance, a Ruthenium(II)-catalyzed process can install an amide group at the C7 position, which can then be hydrolyzed to reveal the free amine.[5] This approach avoids harsh nitration conditions and offers excellent regioselectivity, guided by a directing group on the indoline nitrogen.[5]
A representative synthetic protocol for the preparation of 7-aminoindole (which can be subsequently reduced to 7-aminoindoline) is the reduction of 4-chloro-7-nitroindole.
Experimental Protocol: Synthesis of 7-Aminoindole via Catalytic Hydrogenation[5]
-
Materials: 4-chloro-7-nitroindole, Methanol, Sodium Hydroxide, 10% Palladium on Charcoal (Pd/C), Hydrogen gas, Toluene, Chloroform.
-
Procedure:
-
To a slurry of 4-chloro-7-nitroindole (1.96 g) in methanol (100 ml) containing sodium hydroxide (400 mg) in a 500-ml Parr bottle, add 10% Pd/C (196 mg).
-
Shake the suspension under an initial hydrogen pressure of 3 atmospheres until hydrogen absorption ceases (approx. 1.5 - 2.5 hours).
-
Remove the catalyst by filtration through a pad of Celite.
-
Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.
-
Partition the residue between toluene (75 ml) and water (35 ml). Wash the toluene layer with water (35 ml).
-
Extract the aqueous phases with three 75 ml portions of chloroform.
-
Combine the organic extracts (toluene and chloroform) and evaporate to yield the crude product.
-
Purify the product by sublimation (0.08 mm Hg, steam bath) to obtain 7-aminoindole as grayish crystals (m.p. 98°-99°C).[4]
-
II. Reactivity at the 7-Amino Group: The Primary Nucleophilic Center
The exocyclic amino group at the C7 position is the most nucleophilic site on the scaffold, making it the primary target for a wide range of functionalization reactions. This reactivity is the key to building diverse molecular libraries for structure-activity relationship (SAR) studies.
A. N-Alkylation and N-Arylation
Introducing alkyl or aryl substituents at the 7-amino position is a fundamental strategy for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
-
Direct N-Alkylation: This is a straightforward SN2 reaction where the amino group displaces a leaving group from an alkyl halide. The choice of base and solvent is critical to prevent side reactions like over-alkylation or competing alkylation at the N1 position.[6]
-
Reductive Amination: A versatile and highly chemoselective method that involves the condensation of the 7-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[6]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the N-arylation of 7-aminoindoline with a broad scope of aryl halides and triflates. It is highly valued for its exceptional functional group tolerance.[6]
Table 1: Comparison of N-Alkylation/Arylation Methods for the 7-Amino Group
| Method | Reagents & Conditions | Scope | Key Advantages |
| Direct Alkylation | Alkyl halide (e.g., Benzyl bromide), K₂CO₃, Acetonitrile, Reflux | Primary & secondary alkyl halides | Simple, straightforward procedure.[6] |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Dichloromethane, RT | Wide range of aldehydes & ketones | High chemoselectivity, good for complex substrates.[6] |
| Buchwald-Hartwig | Aryl halide, Pd(OAc)₂, XPhos, NaOt-Bu, Toluene, 100 °C | Broad scope of aryl halides/triflates | Excellent functional group tolerance, reliable for C-N bond formation.[6] |
Experimental Protocol: Direct N-Benzylation of 7-Aminoindole[7]
-
Materials: 7-Aminoindole, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 7-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor progress by TLC (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature.
-
Filter off the solid K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 7-(benzylamino)indole.
-
Caption: General workflow for the N-alkylation and N-arylation of 7-aminoindoline.
B. N-Acylation
The reaction of the 7-amino group with an acyl source (e.g., acyl chlorides, anhydrides, or thioesters) produces a stable amide bond.[7][8] This transformation is not only crucial for building diversity but is also a key strategy for installing directing groups that can control the regioselectivity of subsequent reactions, such as C-H activation on the aromatic ring.[9] The reaction is typically straightforward, often requiring a base to neutralize the acid byproduct. More advanced methods allow for the direct coupling of carboxylic acids using activating agents.
Caption: N-acylation of the 7-aminoindoline scaffold to form a stable amide linkage.
III. Reactivity of the Aromatic Ring
The benzene portion of the 7-aminoindoline scaffold is electron-rich, making it susceptible to electrophilic attack. The regiochemical outcome of these reactions is dictated by the combined directing effects of the fused pyrrolidine ring and the powerful activating effect of the 7-amino group.
A. Electrophilic Aromatic Substitution (EAS)
The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.[10][11]
-
Directing Effects: The 7-amino group is a potent activating and ortho, para-directing group.[10] In the context of the 7-aminoindoline scaffold, this directs incoming electrophiles primarily to the C6 and C4 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is peri-disposed to the C3 methylene group of the indoline ring. The indoline nitrogen (N1) also contributes electron density, further activating the ring.
Key EAS reactions include:
-
Halogenation: Introduction of Cl, Br, or I using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂.
-
Nitration: Introduction of a nitro group (NO₂) using nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid oxidation.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.[12]
Caption: The 7-amino group directs electrophiles to the C6 and C4 positions.
B. Directed C-H Activation
While EAS relies on the intrinsic reactivity of the ring, modern transition-metal-catalyzed C-H activation provides a powerful tool for achieving site-selectivity that may be difficult or impossible otherwise.[9][13] In this strategy, a directing group (DG), often installed on the indoline nitrogen (N1) or the 7-amino group, chelates to a metal catalyst (e.g., Pd, Ru, Rh) and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.[9][13] For the 7-aminoindoline scaffold, a directing group at N1 can precisely direct functionalization to the C7 position, overriding the natural electronic preferences of the ring.[9] This method has enabled a wide array of transformations, including arylation, olefination, and acylation at previously inaccessible positions.[13]
IV. Conclusion: A Scaffold of Versatility
The 7-aminoindoline scaffold is a privileged structure endowed with a rich and predictable reactivity profile. The highly nucleophilic 7-amino group serves as the principal site for diversification through N-alkylation, N-arylation, and N-acylation, enabling the fine-tuning of molecular properties. Simultaneously, the electron-rich aromatic ring is primed for functionalization via classical electrophilic aromatic substitution, with the amino group exerting powerful control over regioselectivity. For more surgical modifications, modern C-H activation techniques, guided by strategically placed directing groups, unlock access to the full periphery of the scaffold. This comprehensive understanding of its reactivity empowers medicinal chemists to rationally design and synthesize complex molecules, solidifying the 7-aminoindoline core as an invaluable platform for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]
- 3. Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Role of Boc Protection in the Synthesis and Functionalization of Tert-butyl 7-aminoindoline-1-carboxylate
Abstract
Tert-butyl 7-aminoindoline-1-carboxylate is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics for oncology and neurology.[1] Its utility is predicated on the ability to selectively functionalize its two distinct amine groups: the N-1 indoline nitrogen and the C-7 aromatic amine. This guide provides an in-depth technical analysis of the critical role of the tert-butyloxycarbonyl (Boc) protecting group on the N-1 position. We will explore the underlying chemical principles that govern its function, provide validated experimental protocols for its application, and illustrate how this strategic protection enables the precise and high-yield modification of the C-7 amino group, a crucial step in the synthesis of complex molecular architectures.
Chapter 1: The Chemoselectivity Challenge of the 7-Aminoindoline Scaffold
The 7-aminoindoline core structure presents a classic synthetic challenge. It possesses two nucleophilic nitrogen centers with different chemical environments:
-
The N-1 Indoline Nitrogen: A secondary, alicyclic amine. This nitrogen is generally more nucleophilic and basic compared to its aromatic counterpart.
-
The C-7 Aromatic Amine: A primary, aniline-type amine. Its nucleophilicity is attenuated by the delocalization of its lone pair of electrons into the aromatic π-system.
Without a protection strategy, electrophilic reagents would react unselectively with both amines, leading to a mixture of N-1, C-7, and N-1,C-7 difunctionalized products. This lack of control results in low yields of the desired isomer and creates significant downstream purification challenges, rendering the synthetic route inefficient for drug development. The strategic application of a protecting group to temporarily mask the more reactive N-1 nitrogen is therefore not just advantageous, but essential.
Chapter 2: The Boc Group as a Strategic Controller of Reactivity
The tert-butyloxycarbonyl (Boc) group is an exemplary choice for protecting the N-1 position of the indoline ring.[2][3][4] Its effectiveness stems from a combination of electronic and steric effects that fundamentally alter the reactivity of the scaffold.
Mechanism of N-1 Deactivation
The Boc group functions as more than a simple steric shield; it is a powerful electron-withdrawing group that significantly reduces the nucleophilicity of the N-1 nitrogen.[5] This is achieved through the carbonyl moiety, which delocalizes the nitrogen's lone pair of electrons through resonance. This electronic deactivation makes the N-1 position far less likely to react with electrophiles, thereby directing reactivity towards the C-7 primary amine.[5]
Diagram 1: Electronic effect of N-1 Boc protection on indoline.
Advantages of the Boc Protecting Group
The widespread use of the Boc group in complex syntheses is due to its robust and predictable behavior:
-
High Stability: It is stable to a wide range of reaction conditions, including most nucleophiles, bases, and reductive agents.[6]
-
Mild Removal: It can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), which generates volatile byproducts (isobutylene and CO₂).[4][7]
-
Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group, allowing for complex, multi-step synthetic sequences.[6]
Chapter 3: Experimental Methodologies and Protocols
This chapter provides validated, step-by-step protocols for the synthesis, selective functionalization, and deprotection of the title compound.
Representative Synthesis of this compound
The synthesis of the target molecule typically begins with a substituted indole, followed by reduction and protection steps. The following protocol is a representative pathway adapted from the synthesis of analogous diaminoindoles.[8][9]
Diagram 2: Synthetic workflow for the target compound.
Protocol 1: Synthesis of this compound
-
Step 1: N-Boc Protection of 7-Nitroindoline
-
Dissolve 7-nitroindoline (1.0 equiv) in acetonitrile (MeCN) to a concentration of approximately 0.2 M.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 7-nitroindoline-1-carboxylate, which can often be used in the next step without further purification.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the crude tert-butyl 7-nitroindoline-1-carboxylate (1.0 equiv) in methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Selective Acylation of the C-7 Amino Group
With the N-1 position effectively masked, the C-7 amine is now the primary site for electrophilic attack. The following protocol details a standard acylation reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
Methodological & Application
experimental protocol for the synthesis of "Tert-butyl 7-aminoindoline-1-carboxylate"
An In-depth Technical Guide to the Synthesis of Tert-butyl 7-aminoindoline-1-carboxylate
Introduction
This compound is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active compounds, while the strategically positioned primary amine at the 7-position and the Boc-protected nitrogen at the 1-position allow for selective, sequential functionalization. This guide provides a detailed, field-proven protocol for the two-step synthesis of this key intermediate, starting from commercially available 7-nitroindoline.
As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles and practical insights that ensure a robust, reproducible, and safe synthesis. This document is designed for researchers and professionals, offering a self-validating system for producing high-purity this compound.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
N-Boc Protection: The indoline nitrogen of 7-nitroindoline is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions in the subsequent reduction step.
-
Nitro Group Reduction: The nitro group of the resulting Tert-butyl 7-nitroindoline-1-carboxylate is selectively reduced to a primary amine using sodium dithionite, a mild and effective reducing agent.
Caption: Two-step synthesis of the target compound.
PART 1: Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 7-Nitroindoline | ≥97% | Sigma-Aldrich | 10148-15-9 | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Acros Organics | 24424-99-5 | Boc-protecting agent. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | 1122-58-3 | Acylation catalyst. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent. |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | J.T.Baker | 7775-14-6 | Reducing agent. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | 1310-73-2 | For preparing basic solution. |
| Tetrahydrofuran (THF) | ACS Grade | VWR | 109-99-9 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| Hexanes | ACS Grade | VWR | 110-54-3 | Chromatography eluent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR | 7757-82-6 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Step 1: Synthesis of Tert-butyl 7-nitroindoline-1-carboxylate
Principle: The secondary amine of the indoline ring is nucleophilic and readily attacks the electrophilic carbonyl carbon of Boc-anhydride. This acylation is significantly accelerated by 4-(dimethylamino)pyridine (DMAP), which acts as a hyper-nucleophilic catalyst.[1] The Boc group is robust and stable under the conditions of the subsequent nitro reduction.[2]
Reagent Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 7-Nitroindoline | 164.16 | 5.00 g | 30.45 | 1.0 |
| Boc₂O | 218.25 | 7.35 g | 33.68 | 1.1 |
| DMAP | 122.17 | 0.37 g | 3.04 | 0.1 |
| Dichloromethane | - | 150 mL | - | - |
Procedure:
-
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 7-nitroindoline (5.00 g, 30.45 mmol).
-
Add anhydrous dichloromethane (150 mL) and stir until the solid is fully dissolved.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.37 g, 3.04 mmol), followed by di-tert-butyl dicarbonate (Boc₂O) (7.35 g, 33.68 mmol).
-
Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the less polar, Boc-protected product.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the product-containing fractions and evaporate the solvent to yield Tert-butyl 7-nitroindoline-1-carboxylate as a yellow solid. (Expected yield: 7.5-8.0 g, 93-99%).
Step 2: Synthesis of this compound
Principle: Sodium dithionite is a powerful yet gentle reducing agent for aromatic nitro groups, especially for substrates sensitive to catalytic hydrogenation or harsh acidic conditions. The reduction proceeds in a stepwise manner through nitroso and hydroxylamino intermediates.[3] The reaction is performed in a biphasic solvent system under basic conditions to facilitate the reaction and subsequent work-up.
Reagent Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Tert-butyl 7-nitroindoline-1-carboxylate | 264.28 | 7.50 g | 28.38 | 1.0 |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 14.85 g | 85.14 | 3.0 |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
| 0.5 M NaOH Solution | - | 75 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve Tert-butyl 7-nitroindoline-1-carboxylate (7.50 g, 28.38 mmol) in tetrahydrofuran (150 mL).
-
In a separate beaker, prepare a fresh solution of sodium dithionite (14.85 g, 85.14 mmol) in 0.5 M aqueous sodium hydroxide (75 mL).
-
Heat the THF solution of the nitro-compound to 50 °C with vigorous stirring.
-
Add the aqueous sodium dithionite solution dropwise to the heated THF solution over 20-30 minutes. The mixture will become a deep red/brown color.
-
Maintain the temperature at 50 °C and continue stirring for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes). The starting nitro compound is UV active and often yellow, while the product amine is also UV active but may require staining (e.g., with ninhydrin) for clear visualization.
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent.
-
The crude product can be purified by flash column chromatography (eluting with 20-50% ethyl acetate in hexanes) to yield This compound as a light brown solid. (Expected yield: 5.8-6.3 g, 88-95%).[4]
Caption: Detailed experimental workflow for the synthesis.
PART 2: Safety, Characterization, and Troubleshooting
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Dithionite (Na₂S₂O₄): This reagent is the primary hazard. It is a self-heating solid that may catch fire in contact with moisture or air.[5][6] It should be stored in a cool, dry, well-ventilated area away from acids and combustible materials.[7][8] In case of a spill, do not use water; sweep the solid into a covered container for disposal.[7] It is harmful if swallowed.[9]
-
4-(Dimethylamino)pyridine (DMAP): Toxic and should be handled with care. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated fume hood.
-
Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact.
Characterization Data for this compound
-
Appearance: Off-white to light brown solid.[4]
-
Molecular Formula: C₁₃H₁₈N₂O₂[]
-
Molecular Weight: 234.29 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.90 (m, 2H), 6.65 (d, J=7.2 Hz, 1H), 4.05 (t, J=8.4 Hz, 2H), 3.80 (br s, 2H, -NH₂), 3.05 (t, J=8.4 Hz, 2H), 1.58 (s, 9H). (Note: Spectral data can be confirmed from suppliers like ChemicalBook).[11]
-
Mass Spectrometry (ESI+): m/z 235.15 [M+H]⁺
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Step 1: Incomplete Boc Protection | Insufficient Boc₂O or DMAP. Inactive reagents (Boc₂O can degrade). | Add an additional 0.1-0.2 eq. of Boc₂O and stir for longer. Use a fresh bottle of Boc₂O. |
| Step 2: Incomplete Nitro Reduction | Inactive sodium dithionite (degrades with moisture/air). Insufficient heating or reaction time. | Use fresh sodium dithionite from a sealed container. Increase reaction time or add another 0.5 eq. of the dithionite solution. |
| Low Overall Yield | Material loss during aqueous work-ups. Inefficient purification. | Ensure complete extraction by performing multiple extractions with fresh solvent. Carefully monitor fractions during column chromatography to avoid discarding product. |
| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If still an oil, re-purify via column chromatography or attempt to triturate with a non-polar solvent like cold hexanes. |
References
- 1. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 7-amino-1H-indole-1-carboxylate | 1934432-59-3 [sigmaaldrich.com]
- 5. wessexchemicalfactors.co.uk [wessexchemicalfactors.co.uk]
- 6. integraclear.com [integraclear.com]
- 7. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 11. tert-Butyl 7-amino-1H-indole-1-carboxylate(1934432-59-3) 1H NMR [m.chemicalbook.com]
functionalization of the 7-amino group of Boc-protected aminoindoline
An Application Guide to the Strategic Functionalization of the 7-Amino Group of Boc-Protected Aminoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Aminoindoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its partially saturated nature provides a three-dimensional geometry that is often advantageous for molecular recognition by biological targets compared to its flat, aromatic indole counterpart. Among its derivatives, 7-aminoindoline is a particularly valuable building block. The amino group at the C7 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize drug properties such as potency, selectivity, and pharmacokinetics.
This guide provides a detailed overview and actionable protocols for the functionalization of the 7-amino group of N-Boc-protected 7-aminoindoline. The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen (N1) is crucial; it prevents undesired side reactions at this position and modulates the electronic properties of the aromatic ring, ensuring clean and predictable outcomes at the C7-amino group.[2][3] We will explore four principal transformations: acylation, sulfonylation, alkylation, and palladium-catalyzed arylation, providing the causal logic behind experimental choices and robust, step-by-step protocols.
N-Acylation: Crafting Amide Bonds
The formation of an amide bond via acylation is one of the most fundamental and reliable transformations in medicinal chemistry. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with protein targets.
Principle and Rationale
The 7-amino group, being an aromatic amine, is a competent nucleophile that readily attacks electrophilic acylating agents such as acyl chlorides or anhydrides. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid byproduct (HCl or a carboxylic acid) generated during the reaction. The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is standard, as they are unreactive and effectively solubilize the reactants.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
N-Boc-7-aminoindoline (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) or Anhydride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Dissolve N-Boc-7-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., Triethylamine, 2.0 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Acylation Workflow Diagram
Caption: Workflow for N-Acylation of Boc-7-aminoindoline.
N-Sulfonylation: Building Sulfonamides
Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide range of antibacterial, diuretic, and hypoglycemic drugs. Their synthesis via N-sulfonylation of the 7-amino group is a direct and high-yielding process.
Principle and Rationale
Similar to acylation, N-sulfonylation involves the nucleophilic attack of the 7-amino group on the highly electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often the base and solvent of choice for this transformation. It effectively scavenges the generated HCl and can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that accelerates the reaction.
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
N-Boc-7-aminoindoline (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 - 1.2 eq)
-
Anhydrous Pyridine or a mixture of DCM and Triethylamine
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Dissolve N-Boc-7-aminoindoline (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-18 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Data Summary: Acylation and Sulfonylation Reactions
| Reaction Type | Electrophile | Base | Solvent | Temp (°C) | Typical Yield |
| Acylation | Benzoyl chloride | Et₃N | DCM | 0 to RT | >90% |
| Acylation | Acetic anhydride | Pyridine | Pyridine | 0 to RT | >85% |
| Sulfonylation | Tosyl chloride | Pyridine | Pyridine | 0 to RT | >90% |
| Sulfonylation | Mesyl chloride | Et₃N | DCM | 0 to RT | >85% |
N-Alkylation: Direct and Reductive Pathways
Introducing alkyl groups to the 7-amino position can modulate lipophilicity and basicity, which are critical parameters for drug absorption and distribution. Two primary methods are employed: direct alkylation and reductive amination.
Principle and Rationale
Direct Alkylation is a classical Sₙ2 reaction where the amino group acts as a nucleophile, displacing a halide from an alkyl halide.[4] A mild base like potassium carbonate (K₂CO₃) is sufficient to neutralize the acid byproduct. The primary challenge is controlling over-alkylation to the tertiary amine, which can be minimized by using a slight excess of the aminoindoline or by careful control of stoichiometry.[5]
Reductive Amination is a more versatile and controllable method for producing secondary amines. It involves the initial formation of an imine (or iminium ion) by condensing the amine with an aldehyde or ketone, followed by in-situ reduction with a mild, hydride-based reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] STAB is particularly useful as it is less basic and more selective for iminiums over carbonyls.
Experimental Protocol 1: Direct N-Alkylation with an Alkyl Halide
Materials:
-
N-Boc-7-aminoindoline (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard work-up reagents (water, ethyl acetate, brine, MgSO₄)
Procedure:
-
To a solution of N-Boc-7-aminoindoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[5]
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.[5]
-
Heat the reaction to a suitable temperature (e.g., reflux for acetonitrile) and monitor by TLC.[5]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, wash the organic phase with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Experimental Protocol 2: Reductive Amination with an Aldehyde
Materials:
-
N-Boc-7-aminoindoline (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Standard work-up reagents
Procedure:
-
Dissolve N-Boc-7-aminoindoline (1.0 eq) and the aldehyde (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 3-24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Alkylation Pathways Diagram
Caption: Comparison of Direct vs. Reductive N-Alkylation pathways.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the synthesis of di-aryl amines that are difficult to access via classical methods.[6][7] This transformation has become indispensable in modern drug discovery.[8][9]
Principle and Rationale
The reaction couples an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: The base removes a proton from the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reductive elimination step and prevent catalyst decomposition.[7][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
N-Boc-7-aminoindoline (1.0 eq)
-
Aryl halide (e.g., Bromobenzene) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a pre-catalyst like XPhos-Pd-G3
-
Phosphine Ligand (e.g., XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Celite®
Procedure:
-
In an oven-dried Schlenk tube, combine N-Boc-7-aminoindoline (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., XPhos, 0.04 eq).[5]
-
Add the base (NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[5]
-
Add anhydrous, degassed toluene via syringe, followed by the aryl halide (1.2 eq).[5]
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).[5]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.[5]
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.[5]
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Management of the N-Boc Protecting Group
The Boc group is stable to the basic and nucleophilic conditions of the reactions described above but is readily cleaved under acidic conditions.[3]
Protocol: Boc Deprotection
Materials:
-
N-Boc functionalized 7-aminoindoline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M).
-
Add Trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio (DCM:TFA v/v).[3]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected indoline, which can be used without further purification or purified as needed.
References
- 1. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
The Strategic Application of Tert-butyl 7-aminoindoline-1-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant molecules. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with a variety of biological targets. Within this important class of building blocks, Tert-butyl 7-aminoindoline-1-carboxylate has emerged as a particularly valuable intermediate. The presence of a Boc-protected nitrogen at the 1-position allows for controlled and selective reactions, while the strategically placed amino group at the 7-position serves as a versatile handle for molecular elaboration. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering detailed protocols and insights for researchers in drug discovery and development.
The Significance of the 7-Aminoindoline Moiety
The 7-aminoindoline substructure is a key feature in a range of biologically active compounds, particularly in the development of protein kinase inhibitors.[1][2][3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-amino group of the indoline scaffold can act as a crucial hydrogen bond donor or acceptor, facilitating strong and specific interactions within the ATP-binding pocket of various kinases.[1] This has made this compound a sought-after starting material for the synthesis of targeted therapeutics.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available substituted benzene derivative. A common and effective strategy involves the initial synthesis of a 7-bromoindole or 7-bromoindoline precursor, followed by a palladium-catalyzed amination reaction.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 7-bromo-1H-indole-1-carboxylate
This two-step protocol begins with the synthesis of 7-bromoindole via the Bartoli indole synthesis, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.[4]
Step 1: Synthesis of 7-Bromoindole from 2-Bromonitrobenzene
-
Materials:
-
2-Bromonitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), cool a solution of 2-bromonitrobenzene (1.0 equiv.) in anhydrous THF to -40 °C.[4]
-
Add vinylmagnesium bromide (3.0 equiv., 1.0 M solution in THF) dropwise, ensuring the temperature remains below -35 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[4]
-
At 0 °C, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[4]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-bromoindole.
-
Step 2: Boc Protection of 7-Bromoindole
-
Materials:
-
7-Bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane or THF
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 7-bromoindole (1.0 equiv.) in anhydrous dichloromethane or THF, add DMAP (0.1 equiv.).[4]
-
Add Boc₂O (1.1-1.2 equiv.) to the mixture at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by thin-layer chromatography (TLC).[4]
-
Dilute the reaction mixture with dichloromethane and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Tert-butyl 7-bromo-1H-indole-1-carboxylate as a solid.[4]
-
| Parameter | Value | Reference |
| Starting Material | 7-bromo-1H-indole | [5] |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 15 hours | [5] |
| Typical Yield | 90-98% | [5] |
| Purity (Typical) | >97% | [5] |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [5] |
| Molecular Weight | 296.16 g/mol | [5] |
Protocol 2: Synthesis of Tert-butyl 7-amino-1H-indole-1-carboxylate via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol describes a general method for the amination of the 7-bromoindole precursor.
-
Materials:
-
Tert-butyl 7-bromo-1H-indole-1-carboxylate
-
Ammonia source (e.g., benzophenone imine or an ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., sodium tert-butoxide or cesium carbonate)
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine Tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), palladium(II) acetate (0.02-0.03 equiv.), and the phosphine ligand (0.04-0.06 equiv.).
-
Add the base (1.4-1.5 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by the ammonia source (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 7-amino-1H-indole-1-carboxylate.
-
Application in the Synthesis of Kinase Inhibitors
The 7-aminoindoline scaffold is a key component in the design of potent and selective kinase inhibitors. The 7-amino group can be further functionalized, for example, through amide bond formation, to introduce moieties that interact with specific residues in the kinase active site.
Diagram of Amide Coupling Workflow
Caption: General workflow for amide coupling with this compound.
Protocol 3: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of this compound with a carboxylic acid to form an amide bond, a common step in the synthesis of kinase inhibitors.[6]
-
Materials:
-
This compound
-
Carboxylic acid derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid (1.2 equiv.) in acetonitrile or dichloromethane, add EDC (1.0 equiv.), HOBt (0.1 equiv.), DMAP (1.0 equiv.), and DIPEA.[6]
-
Add this compound (1.0 equiv.) to the mixture.
-
Stir the resulting mixture at room temperature.[6]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[6]
-
Purify the crude product by column chromatography to yield the desired amide derivative.
-
Conclusion
This compound is a strategic building block that provides medicinal chemists with a versatile platform for the synthesis of novel therapeutics. Its utility is particularly evident in the field of kinase inhibitor discovery, where the 7-amino group plays a pivotal role in achieving potent and selective target engagement. The synthetic protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery programs, ultimately contributing to the development of new and improved medicines.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for characterizing "Tert-butyl 7-aminoindoline-1-carboxylate"
An In-Depth Guide to the Analytical Characterization of Tert-butyl 7-aminoindoline-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The indoline scaffold is a "privileged structure," frequently found in pharmacologically active compounds, from anticancer to anti-inflammatory agents.[1][2][3][4] The presence of a protected amine at the 1-position (the Boc group) and a free primary amine at the 7-position makes this molecule a versatile synthon for introducing the indoline core into more complex molecular architectures.[5]
Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount to ensure the success of subsequent synthetic steps and the validity of biological data. This application note provides a comprehensive, multi-technique approach to the characterization of this compound, grounded in the principles of analytical chemistry. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a robust framework for researchers in the field.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 186538-41-0 |
| Appearance | Typically an off-white to light brown solid |
| IUPAC Name | tert-butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate |
The Analytical Workflow: An Integrated Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A successful characterization relies on the orthogonal and complementary data obtained from several methods. The overall workflow is designed to first assess purity and then definitively confirm the chemical structure.
Caption: Overall analytical workflow for compound characterization.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis for organic molecules like this compound. The nonpolar stationary phase (C18) effectively retains the molecule, while a polar mobile phase elutes it. By using a gradient elution—gradually increasing the organic solvent (acetonitrile) concentration—we can effectively separate the target compound from earlier-eluting polar impurities and later-eluting nonpolar impurities. UV detection is ideal due to the chromophore of the indoline ring system.
Protocol: RP-HPLC Method
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Interpretation: A high-purity sample will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Elucidation and Identity Confirmation
Once purity is established, the next critical phase is to confirm the molecular structure. This is achieved through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity. For this molecule, Electrospray Ionization (ESI) in positive mode is the preferred technique. ESI is a soft ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion. High-Resolution Mass Spectrometry (HRMS) is strongly recommended as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₃H₁₈N₂O₂) and rule out other potential formulas.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use the same HPLC method as described above to ensure separation before MS analysis.
-
Ionization Mode: ESI, Positive (+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for HRMS.
-
Scan Range: m/z 100 - 500.
-
Sample Preparation: The effluent from the HPLC column is directly introduced into the MS source. A dilute sample (~10-50 µg/mL) is sufficient.
Expected Data:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 235.1441 |
| [M+Na]⁺ | 257.1260 |
The observation of the protonated molecular ion [M+H]⁺ at m/z 235.1441 (within a 5 ppm error margin for HRMS) provides strong evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
¹H NMR: Confirms the presence and connectivity of all unique protons. The distinct singlet for the 9 protons of the tert-butyl group is a key identifier. The aromatic protons will appear as a characteristic multiplet, and the aliphatic protons of the indoline ring will show specific coupling patterns.
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. The carbonyl carbon of the Boc group and the distinct carbons of the tert-butyl group are easily identifiable.
Protocol: NMR Sample Preparation
-
Sample Weight: Dissolve 5-10 mg of the compound.
-
Solvent: Use ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for this type of molecule.
-
Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.55 | Singlet | 9H |
| -CH ₂-CH₂- (Indoline C3) | ~3.05 | Triplet | 2H |
| -CH ₂-CH₂- (Indoline C2) | ~3.95 | Triplet | 2H |
| -NH ₂ (Amine) | ~4.50 | Broad Singlet | 2H |
| Aromatic CH | ~6.60 - 7.20 | Multiplet | 3H |
| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ (Boc) | ~28.5 |
| Indoline C 3 | ~30.0 |
| Indoline C 2 | ~50.0 |
| -C (CH₃)₃ (Boc) | ~80.5 |
| Aromatic C H | ~115 - 130 |
| Aromatic Quaternary C | ~135 - 150 |
| C =O (Boc) | ~154.0 |
Infrared (IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the N-H bonds of the primary amine, the C=O of the carbamate, and the C-H bonds of the aromatic and aliphatic parts.
Protocol: FT-IR Analysis
-
Method: Attenuated Total Reflectance (ATR) is the simplest method. Alternatively, a KBr pellet can be prepared.
-
Sample: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Carbamate (C=O) | Stretch | 1680 - 1710 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Carbamate (C-N) | Stretch | 1200 - 1300 |
Data Integration for Final Confirmation
The power of this multi-technique approach lies in the integration of all data points. No single piece of data is sufficient on its own, but together they build an undeniable case for the compound's identity and quality.
Caption: Logical flow of data integration for final confirmation.
Conclusion
The analytical characterization of this compound is a critical quality control step in drug discovery and development. By employing a logical and orthogonal workflow combining HPLC for purity assessment with MS, NMR, and IR for structural confirmation, researchers can have high confidence in the quality of their starting material. This integrated approach not only validates the compound but also ensures the reliability and reproducibility of downstream applications, ultimately accelerating the discovery of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
scale-up synthesis of "Tert-butyl 7-aminoindoline-1-carboxylate"
An In-Depth Technical Guide to the Scale-Up Synthesis of Tert-butyl 7-aminoindoline-1-carboxylate
Introduction
This compound is a crucial heterocyclic building block in modern medicinal chemistry and drug development. Its rigid bicyclic scaffold and strategically positioned amino group make it an ideal starting material for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The indoline core is a "privileged scaffold," frequently appearing in both natural products and synthetic drugs. The 7-amino functional group provides a key vector for diversification, allowing for the introduction of various substituents to modulate biological activity, selectivity, and pharmacokinetic properties.
However, transitioning the synthesis of this intermediate from laboratory-scale to a multi-kilogram, industrial production presents significant challenges. These include managing highly energetic and corrosive reagents, ensuring regiochemical control during electrophilic substitution, and developing robust, reproducible, and safe protocols that deliver high purity and yield. This application note provides a comprehensive, field-proven guide for researchers and process chemists, detailing a validated two-step synthetic route, critical process parameters for scale-up, and robust safety protocols grounded in established chemical engineering principles.
PART 1: Recommended Synthetic Strategy & Workflow
The most reliable and scalable approach to this compound involves a two-step sequence starting from the commercially available Tert-butyl indoline-1-carboxylate. This strategy is predicated on controlling the reactivity of the indoline ring system. The nitrogen atom of the indoline is first protected with a tert-butyloxycarbonyl (Boc) group. This serves a dual purpose: it deactivates the aromatic ring toward unwanted side reactions and enhances the material's solubility in common organic solvents, simplifying handling and purification. The key transformations are:
-
Electrophilic Nitration: Regioselective nitration at the C-7 position of the Boc-protected indoline.
-
Catalytic Hydrogenation: Reduction of the newly installed nitro group to the target primary amine.
This route is favored for its high regioselectivity and the clean, efficient nature of catalytic hydrogenation, which avoids the use of stoichiometric metal reductants and simplifies product isolation on a large scale.
Caption: Overall workflow for the two-step synthesis.
PART 2: Process Safety & Hazard Analysis
Scaling up chemical reactions requires a shift in mindset from laboratory convenience to process safety. The proposed synthesis involves two steps with significant, well-documented hazards that must be rigorously controlled.
Step 1: Nitration Nitration reactions are notoriously energetic and can lead to thermal runaway if not properly managed.[1][2] The primary risks include:
-
Exothermic Reaction: The reaction of nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺), and its subsequent reaction with the aromatic substrate, is highly exothermic.[1]
-
Corrosivity: The use of fuming nitric acid and concentrated sulfuric acid presents a severe corrosion hazard to both personnel and equipment.[3][4]
-
Byproduct Formation: Over-nitration or side reactions can lead to the formation of unstable and potentially explosive byproducts.[1]
Mitigation Strategies:
-
Engineering Controls: Use a jacketed glass-lined or Hastelloy reactor with precise temperature control and an emergency quenching system. Ensure adequate ventilation and fume hoods to handle toxic fumes like nitrogen dioxide.[3]
-
Procedural Controls: Maintain strict control over the addition rate of the nitrating agent. The reaction should be run at a low temperature (e.g., -5 to 5 °C) to manage the exotherm. A "reverse addition" (adding the substrate to the acid mixture) should be avoided.
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coats, and face shields are mandatory.[3][4]
Step 2: Catalytic Hydrogenation The primary hazards associated with catalytic hydrogenation are fire and explosion.
-
Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It can spontaneously ignite upon contact with air.
Mitigation Strategies:
-
Engineering Controls: Use a dedicated hydrogenation reactor (autoclave) designed to handle high pressures, with proper grounding to prevent static discharge.
-
Procedural Controls: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and after the reaction is complete to remove all oxygen. The catalyst should never be allowed to dry in the air. It should be filtered while wet (e.g., under a blanket of water or solvent) and stored under inert atmosphere.
-
Monitoring: Continuously monitor hydrogen uptake and reactor pressure to track reaction progress and detect potential leaks.
Caption: Relationship between critical parameters and outcomes.
PART 3: Detailed Experimental Protocols
Note: These protocols are designed for scale-up and should be performed by trained professionals in a facility equipped with appropriate engineering controls.
Step 1: Synthesis of Tert-butyl 7-nitroindoline-1-carboxylate
Materials & Equipment:
-
Jacketed reactor with overhead stirring, temperature probe, and addition funnel.
-
Tert-butyl indoline-1-carboxylate
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Nitric Acid (HNO₃), fuming (≥90%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Charge the reactor with Tert-butyl indoline-1-carboxylate (1.0 equiv) and dichloromethane (10 vol). Begin agitation and cool the mixture to -5 °C.
-
Acid Premix (Caution: Highly Exothermic): In a separate, cooled vessel, slowly add fuming nitric acid (1.05 equiv) to concentrated sulfuric acid (2.0 vol) while maintaining the temperature below 10 °C.
-
Nitration: Slowly add the pre-mixed nitrating acids to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the cold reaction mixture to a separate vessel containing crushed ice and water (20 vol). This step must be done slowly to control the exotherm from the acid dilution.
-
Work-up:
-
Allow the quenched mixture to warm to room temperature. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 3 vol).
-
Combine the organic layers and wash sequentially with deionized water (2 x 5 vol), saturated sodium bicarbonate solution (2 x 5 vol), and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, Tert-butyl 7-nitroindoline-1-carboxylate, is typically a solid that can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to achieve high purity.
Step 2: Synthesis of this compound
Materials & Equipment:
-
High-pressure hydrogenation reactor (autoclave).
-
Tert-butyl 7-nitroindoline-1-carboxylate.
-
Palladium on Carbon (10% Pd/C, 50% wet).
-
Methanol (MeOH).
-
Celite®.
-
Hydrogen gas source.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Reactor Charging: In a fume hood, carefully add the 10% Pd/C catalyst (1-5 mol% Pd) to the autoclave. Add methanol (10 vol) to create a slurry. This should be done under a stream of nitrogen to prevent catalyst ignition.
-
Substrate Addition: Add the Tert-butyl 7-nitroindoline-1-carboxylate (1.0 equiv) to the reactor.
-
Inerting: Seal the reactor and purge the headspace multiple times with nitrogen (e.g., pressurize to 50 psi with N₂, then vent; repeat 3-5 times) to remove all oxygen.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-8 hours. Progress can also be confirmed by taking a sample (after depressurizing and purging with nitrogen) for HPLC analysis.
-
Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the filter cake must be kept wet with methanol at all times to prevent it from igniting in air.
-
Wash the filter cake with additional methanol (2 x 2 vol).
-
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary, though this reaction is often clean enough to yield a high-purity product upon solvent removal.
PART 4: Quantitative Data & Quality Control
The following table summarizes the expected outcomes for this synthetic sequence. Yields and purity are representative and may vary based on the specific reaction scale and optimization.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Key Reagents | HNO₃, H₂SO₄ | H₂, 10% Pd/C |
| Solvent | Dichloromethane | Methanol |
| Typical Scale | 1 - 10 kg | 1 - 10 kg |
| Expected Yield | 80 - 90% | 90 - 98% |
| Expected Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) |
Analytical Quality Control
-
Thin-Layer Chromatography (TLC): A rapid method for in-process monitoring. A typical eluent system is Ethyl Acetate/Hexanes.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the intermediate and final product and for tracking reaction completion.
-
Nuclear Magnetic Resonance (NMR): Confirms the structure of the products.
-
¹H NMR: Expect disappearance of the starting material signals and appearance of new aromatic signals for the nitro-intermediate. For the final product, the appearance of a broad singlet corresponding to the -NH₂ protons is a key diagnostic.
-
¹³C NMR: Confirms the carbon skeleton and the presence of the Boc-carbonyl.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product.
By adhering to this detailed guide, researchers and drug development professionals can safely and efficiently execute the scale-up synthesis of this compound, ensuring a reliable supply of this critical intermediate for pharmaceutical R&D.
References
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Synthesis of 7-Aminoindolines
Welcome to the technical support guide for the Buchwald-Hartwig amination, specifically tailored for the synthesis of 7-aminoindolines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven troubleshooting strategies to enhance your reaction success.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis of 7-aminoindolines.
Q1: My reaction has stalled or shows low conversion. I'm recovering significant amounts of my 7-haloindoline starting material. What are the likely causes and how can I fix it?
A1: Low or incomplete conversion is a frequent issue that can typically be traced back to catalyst deactivation or suboptimal reaction parameters. Let's break down the potential culprits and solutions.
-
Cause 1: Inefficient Catalyst Activation or Decomposition. The active Pd(0) species is the engine of your reaction. If it's not forming efficiently from your Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) or if it's decomposing, the catalytic cycle will halt. Using pre-formed palladium "precatalysts" (e.g., XPhos Pd G3) can lead to more reliable formation of the active catalytic species compared to generating it in situ.[1] The formation of palladium black is a visual indicator of catalyst decomposition.[2]
-
Troubleshooting Steps:
-
Switch to a Precatalyst: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a well-defined precatalyst, such as those incorporating bulky biarylphosphine ligands (e.g., G3 or G4 precatalysts). These are often more stable and activate more reliably.[3]
-
Evaluate Your Ligand: The indoline core is electron-rich, which can influence the catalytic cycle. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos are often excellent choices as they promote the crucial reductive elimination step and can stabilize the palladium center.[1][4]
-
Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
-
Cause 2: Poor Solubility. One of the most underestimated causes of reaction failure is the poor solubility of the starting materials or the base.[1] If your 7-haloindoline or the inorganic base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Troubleshooting Steps:
-
Solvent Selection: While toluene and dioxane are common choices, consider a more polar aprotic solvent like THF if solubility is an issue.[1]
-
Base Selection: Cesium carbonate (Cs₂CO₃) often provides better solubility in organic solvents compared to potassium phosphate (K₃PO₄).[1] Stronger alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective but may not be compatible with sensitive functional groups.[1]
-
Q2: My main byproduct is the dehalogenated indoline (hydrodehalogenation). Why is this happening and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a classic side reaction in Buchwald-Hartwig aminations.[1][5] It competes directly with the desired C-N bond formation and is particularly problematic with certain substrates.
-
Mechanistic Cause: This side reaction can occur via two primary pathways:
-
β-Hydride Elimination: After the amine has coordinated to the palladium center, a competing pathway to reductive elimination is β-hydride elimination from the amido-palladium intermediate. This forms a Pd-H species, which can then reductively eliminate with the aryl group to form the dehalogenated arene and an imine.[4][5] This is often more prevalent with primary amines.[6]
-
Direct Reduction: The Pd(0) catalyst can react with trace water or other proton sources to form a palladium hydride species, which can then react with the aryl halide.
-
-
Visualizing the Competing Pathways:
Caption: Competing pathways: C-N coupling vs. β-Hydride Elimination.
-
Troubleshooting Strategies:
-
Ligand Choice is Critical: The use of bulky, sterically demanding phosphine ligands is the most effective way to suppress hydrodehalogenation.[5] Ligands like XPhos, RuPhos, or BrettPhos create a crowded coordination sphere around the palladium, which sterically favors the C-N reductive elimination over the β-hydride elimination pathway.[4]
-
Base Selection: The choice of base can influence the rate of deprotonation versus side reactions. While strong bases like NaOtBu can accelerate the reaction, sometimes switching to a weaker base like Cs₂CO₃ or K₃PO₄ can minimize decomposition pathways, albeit potentially requiring higher temperatures.[1]
-
Lower Reaction Temperature: If possible, lowering the reaction temperature can sometimes disfavor the higher-activation-energy side reactions.[7]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired reaction pathway.
-
Section 2: Frequently Asked Questions (FAQs)
Q3: What makes the 7-position of the indoline core challenging for Buchwald-Hartwig amination?
A3: The 7-position of the indoline ring presents a unique electronic and steric environment. The nitrogen atom of the indoline ring is an electron-donating group, making the aromatic ring electron-rich. This can slow down the initial oxidative addition step of the aryl halide to the Pd(0) center, which is often the rate-limiting step. Furthermore, the proximity to the fused five-membered ring can introduce steric hindrance that needs to be overcome with an appropriately chosen ligand.
Q4: How do I choose the optimal combination of palladium source, ligand, and base for my 7-aminoindoline synthesis?
A4: While there is no single "magic bullet," a systematic approach based on established principles will yield the best results.
-
Palladium Source: For consistency and high activity, a well-defined precatalyst is generally recommended over generating the catalyst in situ.[8] G3 and G4 precatalysts are excellent starting points.[3]
-
Ligand Selection: This is arguably the most crucial parameter. For electron-rich systems like 7-haloindolines, bulky, electron-rich monodentate biarylphosphine ligands are the go-to choice. They accelerate the rate-limiting reductive elimination step and minimize side reactions.
| Ligand Family | Key Features & Typical Use Cases |
| Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) | Highly active and versatile. Excellent for coupling primary and secondary amines, including challenging substrates. Known to suppress hydrodehalogenation.[4] |
| Josiphos Ligands (e.g., CyPF-tBu) | Ferrocene-based bidentate ligands. Often effective for coupling heteroaryl chlorides and primary amines.[4] |
| Bidentate Ligands (e.g., BINAP, Xantphos) | First-generation improvements, good for primary amines but can be less effective than modern monodentate ligands for challenging substrates.[1][5] |
-
Base Selection: The base's primary role is to deprotonate the amine, allowing it to coordinate to the palladium center. The choice depends on the functional group tolerance of your substrates.
| Base | pKa (Conjugate Acid) | Characteristics & Considerations |
| NaOtBu, KOtBu, LHMDS | ~19 | Very strong, fast reaction rates. Can be incompatible with base-sensitive groups (e.g., esters).[3] |
| Cs₂CO₃, K₃PO₄ | ~10.3 / ~12.3 | Weaker, offer broad functional group tolerance. May require higher temperatures. Cs₂CO₃ has better solubility.[1][9] |
| DBU, P₂Et | ~13.5 | Organic bases with good solubility. Often less efficient on their own but can be used in combination with inorganic bases for sensitive substrates.[3] |
Section 3: Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 7-Bromoindoline
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
7-Bromoindoline derivative (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the 7-bromoindoline)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-bromoindoline, NaOtBu, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Step-by-step workflow for 7-aminoindoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Tert-butyl 7-aminoindoline-1-carboxylate
Introduction
Welcome to the technical support guide for Tert-butyl 7-aminoindoline-1-carboxylate (CAS No. 141595-30-2). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. However, its purification presents unique challenges due to its bifunctional nature: a basic indoline nitrogen and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.
This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and process development professionals to help navigate these challenges, ensuring the isolation of high-purity material essential for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 7-nitroindoline or other precursors.
-
De-Boc Compound (7-aminoindoline): The Boc group is sensitive to acid.[1] Exposure to acidic conditions during synthesis, workup, or purification can lead to its cleavage, generating the highly polar free amine.
-
Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, especially when exposed to light, which can result in the formation of colored impurities.[2] Storing the compound in a dark place under an inert atmosphere is recommended.
-
Side-Reaction Products: Depending on the reagents used, byproducts from undesired side reactions may also be present.
Q2: How should I properly store the purified compound?
A2: To maintain its integrity and prevent degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial at 2-8°C. This minimizes exposure to oxygen, light, and moisture, which can promote oxidation and hydrolysis of the Boc group.
Q3: Which TLC stains are most effective for visualizing this compound and its impurities?
A3: A multi-stain approach is often best for comprehensive analysis:
-
UV Light (254 nm): The indoline core is UV-active, allowing for visualization of the product and most aromatic impurities.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[2] It will produce a distinct color (often purple or yellow) with the de-Boc impurity (7-aminoindoline) but will not stain the N-Boc protected product. This makes it an invaluable tool for detecting Boc group cleavage.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that visualizes most organic compounds, appearing as yellow-white spots on a purple background. It is useful for detecting impurities that may not be UV-active.
Purification Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Problem 1: My compound is streaking severely on my silica gel column, leading to poor separation and mixed fractions.
-
Probable Cause: The basic nitrogen atom of the indoline ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in significant tailing (streaking) and poor chromatographic resolution.
-
Solution: To mitigate this interaction, you must neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile base to your mobile phase.[3]
-
Recommended Action: Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide (NH₄OH) to your eluent mixture (e.g., Hexane/Ethyl Acetate). It is crucial to pre-treat the column by flushing it with the base-containing mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Troubleshooting workflow for peak tailing.
-
Problem 2: After column chromatography, my NMR analysis shows a new set of peaks, and TLC reveals a new, very polar spot that stains with ninhydrin.
-
Probable Cause: You are observing the de-Boc impurity, 7-aminoindoline. The Boc protecting group is labile under acidic conditions, and standard silica gel can have a pH as low as 4-5.[1] Prolonged contact time with the silica, especially when using chlorinated solvents like dichloromethane (which can contain trace HCl), can cleave the Boc group.
-
Solutions:
-
Use Base-Modified Eluent: As described in Problem 1, adding triethylamine or ammonia not only prevents streaking but also neutralizes the silica, protecting the Boc group from acid-catalyzed cleavage.[3]
-
Use Neutralized Silica: Purchase a commercially available neutralized silica gel for your chromatography.
-
Avoid Chlorinated Solvents: If possible, avoid using dichloromethane (DCM) as a co-solvent. Solvent systems like Hexane/Ethyl Acetate or Heptane/Methyl tert-butyl ether (MTBE) are preferable.
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period.
-
Problem 3: The purified product is a persistent oil or wax and fails to crystallize, making handling difficult.
-
Probable Cause: Many N-Boc protected compounds have low melting points and a tendency to exist as amorphous solids or oils, especially if trace solvent or minor impurities are present, which can inhibit crystal lattice formation.[4]
-
Solutions:
-
Trituration: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether or MTBE). While stirring vigorously, slowly add a non-polar solvent like hexane or pentane until the solution becomes cloudy. Continue stirring. The product may precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation, then filter.
-
Recrystallization from a Binary Solvent System: If trituration fails, attempt a full recrystallization. A common system for compounds of this type is Ethyl Acetate/Hexane or Toluene/Heptane. See the detailed protocol below.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.[4]
-
Problem 4: My product appears pure by NMR, but it has a yellow or brown tint that darkens over time.
-
Probable Cause: The product is undergoing slow oxidation. The 7-amino group makes the aromatic ring electron-rich and thus susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.[2] These oxidized species are typically highly colored.
-
Solution:
-
Charcoal Treatment: During the final workup or before recrystallization, you can decolorize the solution. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal. Caution: Activated charcoal can adsorb your product, leading to yield loss, so use it sparingly.
-
Proper Storage: After purification, strictly adhere to the storage conditions: 2-8°C, under an inert atmosphere, and protected from light.
-
Detailed Experimental Protocols
Protocol 1: Purification by Base-Modified Flash Column Chromatography
This protocol is designed to purify the title compound while preventing peak tailing and decomposition of the Boc group.
-
Eluent Preparation: Prepare a stock solution of your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% triethylamine (v/v).
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the base-modified eluent.
-
Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Column Equilibration: Flush the packed column with at least 3-5 column volumes of the base-modified eluent. This step is critical to ensure the entire stationary phase is neutralized.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Ethyl Acetate). Add a small amount of silica gel (approx. 2-3 times the weight of your product) and evaporate the solvent to dryness to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system, gradually increasing polarity if necessary.
-
Collect fractions and monitor them by TLC, using the multi-stain method described in the FAQ section to identify pure fractions and detect any de-Boc impurity.
-
-
Workup: Combine the pure fractions. Remove the triethylamine by washing the combined organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C to avoid thermal degradation.[5]
Protocol 2: Recrystallization
This method is suitable for final purification to obtain a high-purity, crystalline solid.
-
Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold. A good starting point is an Ethyl Acetate/Hexane mixture.
-
Procedure:
-
Place the impure, semi-pure oil or solid in an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (Ethyl Acetate) and heat the mixture gently (e.g., on a 40-50°C hotplate) with swirling until the solid completely dissolves.
-
Slowly add the less polar solvent (Hexane) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few more drops of the polar solvent (Ethyl Acetate) until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Data Summary Table
| Technique | Stationary Phase | Mobile Phase / Solvent | Key Advantage | Common Issue Addressed |
| Flash Chromatography | Silica Gel | Hexane/EtOAc + 1% Et₃N | High throughput, good for removing most impurities | Peak tailing, Boc deprotection[3] |
| Trituration | N/A | Diethyl Ether / Hexane | Simple, fast method to solidify oils | Product is an oil/wax |
| Recrystallization | N/A | Ethyl Acetate / Hexane | Achieves highest purity, provides crystalline solid | Removes closely eluting impurities |
Purification Strategy Overview
Caption: General purification workflow for the title compound.
References
Technical Support Center: Optimization of Catalyst Loading for Tert-butyl 7-aminoindoline-1-carboxylate Synthesis
Welcome to our dedicated technical support center for the synthesis of Tert-butyl 7-aminoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical catalytic hydrogenation step. My aim is to move beyond simple procedural lists and offer a comprehensive resource that explains the causality behind experimental choices, ensuring both successful synthesis and a deeper understanding of the process.
The synthesis of this compound typically involves the reduction of the corresponding nitro-precursor, Tert-butyl 7-nitroindoline-1-carboxylate. The efficiency and selectivity of this transformation are highly dependent on the catalyst system, with catalyst loading being a paramount parameter to control. This guide will focus on the optimization of this crucial variable.
Understanding the Reaction: Catalytic Hydrogenation of a Nitroarene
The core of this synthesis is the catalytic hydrogenation of an aromatic nitro group to an amine. The most common and effective catalyst for this transformation is Palladium on Carbon (Pd/C).[1][2][3] The reaction can be represented as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
The mechanism of this reaction on a heterogeneous catalyst like Pd/C is complex. It involves the adsorption of the nitro compound onto the palladium surface, followed by a stepwise reduction.[4][5] While the exact intermediates are debated and can be reaction-condition dependent, a simplified pathway is illustrated below.
Caption: Simplified reaction pathway for nitro group reduction.
Understanding this pathway is crucial for troubleshooting. For instance, the accumulation of hydroxylamine intermediates can sometimes lead to side reactions or, in some cases, pose safety risks due to their potential for uncontrolled decomposition.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the synthesis of this compound?
A1: For many hydrogenation reactions, a catalyst loading of 5-10 wt% of the limiting reagent is a common starting point.[7] However, the optimal loading is highly substrate and reaction condition-dependent. For the synthesis of this compound, a good initial range to explore would be 1-10 mol% of palladium relative to the nitro-indoline starting material. It's often more precise to think in terms of molar equivalents of the active metal (Palladium) rather than the total weight of the Pd/C catalyst, as the percentage of Pd on the carbon support can vary (e.g., 5% Pd/C vs. 10% Pd/C).[1]
Q2: How does catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading leads to a faster reaction rate.[8] This is because a higher catalyst amount provides more active sites for the reaction to occur. However, beyond a certain point, the increase in rate may become non-linear, as other factors like mass transfer of hydrogen gas into the solution become rate-limiting. Excessively high catalyst loading can also lead to practical issues such as difficult filtration and product loss due to adsorption on the catalyst surface. The goal is to find the "sweet spot" that provides a reasonable reaction time without unnecessary cost and downstream processing challenges.
Q3: Can too much catalyst be detrimental to the reaction?
A3: Yes, in some cases. While Pd/C is generally selective for nitro group reduction, very high catalyst loadings, especially in conjunction with high hydrogen pressure and temperature, can sometimes lead to over-reduction of other functional groups or the aromatic ring itself.[9] For the synthesis of this compound, the indoline ring is generally stable, but it's a possibility to consider, especially during process development. More practically, high catalyst loadings increase cost and can complicate product work-up and catalyst filtration.
Q4: What are the signs of insufficient catalyst loading?
A4: The most common sign of insufficient catalyst loading is a sluggish or incomplete reaction. If you observe that the reaction has stalled with a significant amount of starting material remaining (as monitored by TLC, LC-MS, or other analytical techniques), and you have ruled out other factors like catalyst poisoning or insufficient hydrogen supply, then a low catalyst loading is a likely culprit.
Troubleshooting Guide
Caption: Troubleshooting decision tree for incomplete hydrogenation.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Insufficient catalyst loading. | Incrementally increase the catalyst loading (e.g., in 1-2 mol% steps). |
| Catalyst deactivation. | Use fresh, properly stored Pd/C. Ensure the reaction is properly purged of air before introducing hydrogen to prevent oxidation of the catalyst.[7] | |
| Catalyst poisoning. | Ensure starting materials and solvents are free from catalyst poisons like sulfur or thiol compounds.[10][11] | |
| Formation of Byproducts | Over-reduction. | Decrease catalyst loading, hydrogen pressure, or reaction temperature. |
| Accumulation of intermediates. | This can be complex. Sometimes, adjusting the solvent or temperature can influence the relative rates of the intermediate reduction steps. | |
| Difficult Filtration | High catalyst loading. | Use the minimum effective catalyst loading. Consider using a filter aid like Celite®, but ensure it is handled properly.[7] |
| Fine catalyst particles. | Allow the catalyst to settle before filtration. Use a membrane filter with an appropriate pore size. |
Experimental Protocol: Optimization of Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of this compound.
Objective: To identify the minimum catalyst loading required to achieve complete conversion of the starting material within a reasonable timeframe, while maintaining high product purity.
Materials:
-
Tert-butyl 7-nitroindoline-1-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction vessel (e.g., round-bottom flask with a stir bar, or a Parr shaker for reactions under pressure)
-
Analytical tools (TLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve Tert-butyl 7-nitroindoline-1-carboxylate (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add the desired amount of 10% Pd/C. It is recommended to perform a series of parallel experiments with varying catalyst loadings.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove all oxygen. This is a critical safety step as Pd/C can be pyrophoric.[7][11]
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the reactor).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Keep it wet with solvent until it can be safely quenched.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified if necessary.
Data Presentation: Example Optimization Study
| Experiment | Catalyst Loading (mol% Pd) | Reaction Time (h) | Conversion (%) | Notes |
| 1 | 1 | 24 | 65 | Reaction stalled after ~18h. |
| 2 | 2.5 | 12 | 98 | Minor starting material remaining. |
| 3 | 5 | 6 | >99 | Complete conversion. Clean reaction profile. |
| 4 | 10 | 3 | >99 | Faster reaction, but no significant improvement in purity. |
Caption: Experimental workflow for catalyst loading optimization.
By systematically approaching the optimization of catalyst loading, you can develop a robust, efficient, and cost-effective process for the synthesis of this compound. Always prioritize safety, especially when working with hydrogen and pyrophoric catalysts.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. helgroup.com [helgroup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 11. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Chemoselectivity in 7-Aminoindole Reactions
Welcome to the technical support center dedicated to addressing the complex yet rewarding chemistry of 7-aminoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of functionalizing this unique scaffold. The presence of the 7-amino group introduces a layer of complexity, often leading to challenges in achieving the desired chemoselectivity. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.
The Challenge: Understanding the Reactivity Landscape of 7-Aminoindole
The indole nucleus is an electron-rich heterocycle, with the pyrrole ring being more reactive towards electrophiles than the benzene ring.[1] This inherent reactivity typically directs electrophilic substitution to the C3 position, and to a lesser extent, the C2 position.[2][3] Functionalization of the benzenoid ring, particularly at the C7 position, is challenging due to its lower intrinsic reactivity.[4][5]
The introduction of a 7-amino group further complicates this landscape. The amino group is a potent activating group and a nucleophile in its own right. This duality creates a competition between:
-
N-Functionalization: Reaction at the nitrogen of the amino group.
-
C-Functionalization: Reaction at a carbon atom of the indole scaffold.
-
Regioselectivity on the Ring: Directing functionalization to a specific carbon (e.g., C2, C3, C4, C5, C6, or the desired C7).
This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is primarily resulting in N-functionalization of the 7-amino group instead of the desired C-H functionalization on the indole ring.
Q: Why is N-functionalization the dominant pathway?
A: The lone pair of electrons on the nitrogen of the 7-amino group makes it a strong nucleophile, often more reactive than the carbon positions of the indole ring, especially under neutral or basic conditions. This is a common issue in acylation, alkylation, and arylation reactions.
Troubleshooting Steps:
-
Protect the Amino Group: The most direct solution is to temporarily "mask" the reactivity of the amino group by installing a protecting group.[6] This renders the nitrogen non-nucleophilic, allowing the reaction to proceed at the desired carbon position.
-
Choosing the Right Protecting Group: The choice of protecting group is critical and depends on the stability required for your subsequent reaction conditions and the ease of removal.[7]
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |
| Ac (Acetyl) | Ac₂O, base | Acid or base hydrolysis | Moderate stability |
| PhSO₂ (Phenylsulfonyl) | PhSO₂Cl, base | Harsh conditions (e.g., reducing agents) | Very stable |
-
Modify Reaction Conditions:
-
Acidic Medium: In some cases, performing the reaction under acidic conditions can protonate the 7-amino group, rendering it non-nucleophilic. However, this can also deactivate the entire indole ring towards electrophilic attack.[1] Careful optimization of the acid concentration is crucial.[8]
-
Lewis Acid Catalysis: Certain Lewis acids may preferentially coordinate with other parts of the molecule, steering the reactant away from the amino group.
-
dot
Caption: Troubleshooting workflow for N-functionalization.
Issue 2: My reaction shows low regioselectivity, with functionalization occurring at C3 or other positions on the benzenoid ring instead of C7.
Q: Why is it difficult to achieve C7 selectivity?
A: The intrinsic electronic properties of the indole ring favor electrophilic attack at C3.[3] Overcoming this inherent reactivity to target the less reactive C7 position requires specific strategies, often involving transition-metal-catalyzed C-H activation.[2][9]
Troubleshooting Steps:
-
Employ a Directing Group (DG): A directing group installed on the indole nitrogen (N1 position) can physically position a metal catalyst in proximity to the C7-H bond, facilitating its selective activation.[5][10]
-
Common Directing Groups for C7 Functionalization:
-
Pivaloyl (Piv): Can direct ortho-metalation.[4]
-
Carbamates: Have been used in various directed C-H functionalizations.[11]
-
Phosphinoyl Groups (e.g., -P(O)tBu₂): Highly effective for directing palladium and copper catalysts to C7 and C6.[12][13]
-
-N(CH₃)₂ or Pyridyl Groups: Can also serve as effective directing groups.
-
-
-
Optimize the Catalytic System: The choice of metal catalyst, ligand, and additives is paramount for achieving high C7 selectivity.
-
Catalyst Screening: Rhodium(III), Ruthenium(II), Palladium(II), and Iridium(I) complexes are frequently used for directed C-H functionalization of indoles.[4][11][14]
-
Ligand Effects: The electronic and steric properties of the ligand can fine-tune the reactivity and selectivity of the metal center.
-
Solvent and Temperature: These parameters can influence the equilibrium of intermediates and the rate of competing reaction pathways. A systematic screen is often necessary.[8]
-
dot
Caption: Directed C7 C-H functionalization pathway.
Protocol Example: Rhodium-Catalyzed C7-Olefination [11]
-
Substrate Preparation: Synthesize the N-carbamoyl-protected indoline.
-
Reaction Setup: In a sealed tube under an inert atmosphere (e.g., Argon), combine the N-protected indoline (1.0 equiv), the olefin coupling partner (2.0-3.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable dry solvent (e.g., DCE).
-
Reaction Execution: Heat the mixture at a predetermined temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Oxidation & Workup: Upon completion of the olefination, add an oxidant like MnO₂ to the reaction mixture to aromatize the indoline to the indole in a one-pot fashion. Filter, concentrate, and purify the crude product by column chromatography.
Issue 3: I am observing decomposition of my 7-aminoindole starting material or product.
Q: Why are 7-aminoindoles prone to degradation?
A: The electron-rich nature of the 7-aminoindole system makes it susceptible to oxidation, especially when unprotected. The indole nucleus itself can be sensitive to harsh acidic or basic conditions.[15]
Troubleshooting Steps:
-
Inert Atmosphere: Always run reactions involving electron-rich indoles under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Use degassed solvents.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote decomposition. Gradual heating and careful monitoring are key.[15]
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can initiate or catalyze decomposition pathways.[8]
-
pH Control: If your reaction requires acidic or basic conditions, screen milder alternatives. For instance, use a weaker organic acid instead of a strong mineral acid, or an organic base instead of a strong inorganic base.
-
Protecting Group Strategy: As mentioned before, protecting the amino group can also enhance the overall stability of the molecule during the reaction.
Summary Table of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution(s) | Key Considerations |
| Dominant N-Functionalization | High nucleophilicity of the 7-amino group | Protect the amino group (Boc, Cbz, Ac) | Choose a protecting group compatible with your reaction conditions and deprotection needs. |
| Low C7-Regioselectivity | Inherent reactivity at C3; lack of activation at C7 | Use a directing group on N1; optimize the transition-metal catalyst system. | The directing group must be removable without affecting the final product. |
| Substrate/Product Decomposition | Oxidation; sensitivity to harsh pH or high temperature | Use an inert atmosphere; screen milder reaction conditions; ensure reagent purity. | Monitor reactions closely to avoid prolonged exposure to harsh conditions. |
By systematically addressing these common issues, researchers can unlock the full synthetic potential of 7-aminoindoles, paving the way for the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 5. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of "Tert-butyl 7-aminoindoline-1-carboxylate" in Solution
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Dr. Alistair Finch, Senior Application Scientist
Welcome to your dedicated resource for troubleshooting and optimizing the use of Tert-butyl 7-aminoindoline-1-carboxylate. This guide is structured to provide actionable, in-depth technical advice to address the common stability challenges encountered during experimental work. Our goal is to ensure the integrity of your results by maintaining the stability of this crucial reagent.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow or brownish tint. What is the cause and is it still usable?
A: A color change in your solution is a primary indicator of oxidative degradation. The 7-amino group on the indoline ring is susceptible to oxidation, a process accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. This oxidation leads to the formation of colored byproducts.
Usability: The presence of color suggests that the purity of the compound has been compromised. For sensitive downstream applications, such as quantitative assays or GMP synthesis, using a discolored solution is not recommended as it can lead to inconsistent results and the formation of impurities in your final product. For less sensitive applications, the impact may be minimal, but re-analysis of the solution's purity is strongly advised before use.
Q2: I've noticed a loss of potency or decreased yield in my reactions using a previously prepared stock solution. Could this be related to the stability of the starting material?
A: Yes, this is a classic sign of degradation. The instability of this compound in solution can manifest as a decrease in the concentration of the active compound over time. This leads directly to stoichiometric imbalances in your reactions and, consequently, lower yields or incomplete conversions. The two primary degradation pathways are oxidation of the 7-amino group and acid-catalyzed cleavage of the N-Boc protecting group.[1][2][3]
Part 2: Troubleshooting Guide - Degradation in Solution
Issue: Rapid Degradation Confirmed by Analytical Methods (LC-MS, HPLC)
You have prepared a stock solution in a common organic solvent (e.g., Dichloromethane, Methanol) and subsequent analysis shows significant degradation within a 24-48 hour period.
Root Cause Analysis:
The stability of this compound is highly dependent on the solvent system, storage temperature, and exposure to light and air. The N-Boc (tert-butyloxycarbonyl) group is notably labile under acidic conditions, while the aromatic amine is prone to oxidation.[1][2][4]
Logical Flow for Troubleshooting and Optimization:
Caption: Troubleshooting workflow for solution instability.
Experimental Protocols for Stability Enhancement
Protocol 1: Optimal Solvent Selection and Preparation
-
Solvent Choice: Select anhydrous, aprotic solvents. Dichloromethane (DCM) can contain trace amounts of HCl and is not recommended for long-term storage. Acetonitrile (ACN), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO) are generally better choices.
-
Preparation:
-
Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
-
Prepare the solution under an inert atmosphere (Argon or Nitrogen) to minimize exposure to oxygen.
-
If possible, sparge the solvent with the inert gas for 5-10 minutes before adding the solid compound.
-
Protocol 2: Best Practices for Storage
-
Temperature: For long-term storage, solutions should be kept at -20°C or ideally at -80°C.[4] Vendor recommendations for the solid compound suggest storage at 2-8°C in a dark place under an inert atmosphere.[5]
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photo-degradation.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with Argon or Nitrogen before sealing.
-
Aliquoting: To avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere, divide the stock solution into smaller, single-use aliquots.
Data Summary: Solvent Stability Comparison
| Solvent | Key Considerations | Stability Recommendation |
| Dichloromethane (DCM) | Potential for acidic impurities. Promotes degradation. | Not recommended for stock solutions. Use fresh for immediate reaction. |
| Methanol (MeOH) | Protic solvent. Can participate in side reactions. | Use with caution. Not ideal for long-term storage. |
| Acetonitrile (ACN) | Aprotic, relatively inert. Good solubilizing power. | Recommended |
| Dimethyl Sulfoxide (DMSO) | Aprotic, excellent solubilizing power. Hygroscopic. | Recommended (use anhydrous grade) |
| Tetrahydrofuran (THF) | Aprotic. Can form peroxides over time. | Good (use fresh, peroxide-free THF) |
References
Technical Support Center: Palladium-Catalyzed Amination of Haloindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed amination reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of C-N cross-coupling on the haloindole scaffold. This guide is structured as a series of frequently asked questions that directly address common experimental challenges, moving from low reaction conversion to specific side products and substrate issues.
FAQs: Troubleshooting Your Amination Reaction
Question 1: I am seeing low to no conversion in my Buchwald-Hartwig amination of a haloindole. What are the most likely causes and how can I fix it?
This is the most common issue encountered. A failed or low-yielding reaction is typically due to a problem in one of four key areas: the catalytic system's activity, the choice of base, the reaction conditions, or the inherent reactivity of your specific haloindole.
Let's break down the troubleshooting process.
The heart of the reaction is the active Pd(0) species. If it doesn't form or is deactivated, the reaction will not proceed.
-
Palladium Source and Precatalyst Choice: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can be unreliable.[1][2] For improved reproducibility, especially when working with challenging substrates, consider using a palladium precatalyst . These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species upon exposure to a base.[3][4] This is particularly useful for amines lacking β-hydrogens, which cannot reduce Pd(OAc)₂.[3][4]
-
Catalyst Poisoning: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and deactivation.[5]
-
Cause: This is often caused by impurities. Ensure your solvent is anhydrous and degassed, as water and oxygen can damage the phosphine ligands and deactivate the catalyst.[5][6]
-
Solution: Use high-purity, anhydrous solvents and rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for at least 30 minutes. Ensure all reagents are pure and dry.
-
The ligand is not just a spectator; it is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For haloindoles, bulky, electron-rich biarylphosphine ligands are essential for high catalytic activity.[1][7]
-
For Bromoindoles: These are generally more reactive substrates.[8] Ligands like XPhos, RuPhos, or BINAP often give good results.[1][8]
-
For Chloroindoles: The C-Cl bond is stronger and harder to activate, making chloroindoles more challenging substrates.[2][8] This typically requires more electron-rich and sterically hindered ligands to promote the difficult oxidative addition step. Ligands such as RuPhos and BrettPhos, often in combination with their corresponding precatalysts, have shown excellent performance.[3] You may also need higher catalyst loadings and more forcing conditions (higher temperatures).[8]
The base plays a crucial role, particularly with unprotected indoles which possess an acidic N-H proton.
-
Unprotected Indoles (Free N-H): A strong, non-nucleophilic base is often required to deprotonate both the incoming amine and the indole N-H.[3][7] Using a base like lithium hexamethyldisilazide (LiHMDS) or sodium tert-butoxide (NaOtBu) can prevent the indole from acting as a ligand and inhibiting the catalyst.[3][4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective in certain systems but may require optimization.[1][7][8]
-
Base Solubility: The insolubility of inorganic bases can sometimes lead to reproducibility issues.[9] Ensure vigorous stirring. In some cases, a soluble organic base like DBU can be explored, although this is less common for this specific transformation.[10]
The following diagram outlines a basic troubleshooting workflow when encountering low reaction yields.
Caption: Troubleshooting workflow for low-yield amination of haloindoles.
Question 2: My reaction is clean but stalls at ~50% conversion. What should I investigate?
A stalled reaction often points to product inhibition or slow catalyst deactivation over time.
-
Product Inhibition: The N-arylated indole product can sometimes coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalytic cycle.[6]
-
Solution: Try a slightly higher catalyst loading (e.g., increase from 2 mol% to 4 mol%). You can also experiment with a different ligand that may alter the binding affinities of the product versus the substrate.
-
-
Slow Degradation: Even without visible palladium black formation, the catalyst may be slowly degrading.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere for the entire duration. If the reaction time is very long (>24h), consider a second addition of the catalyst and ligand midway through the reaction.
-
Question 3: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction, especially with electron-rich haloindoles or when using acyclic secondary amines.[7] It arises from β-hydride elimination from the palladium-amide intermediate.
-
Ligand Choice: This is the most critical factor. Using very bulky ligands, such as XPhos or BrettPhos, can create a sterically congested environment around the palladium center that disfavors the conformation required for β-hydride elimination, thus promoting the desired C-N reductive elimination.
-
Base and Solvent: The choice of base and solvent can influence the rates of competing pathways. While there is no universal rule, switching from NaOtBu to a weaker base like K₃PO₄ or changing the solvent (e.g., from toluene to dioxane) can sometimes minimize this side product.[11]
The simplified catalytic cycle below illustrates the key steps. Hydrodehalogenation competes with the desired Reductive Elimination step.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Reference Protocols & Data
Table 1: Recommended Starting Conditions for Haloindole Amination
This table provides general starting points for optimization. The optimal conditions can be highly substrate-dependent.
| Parameter | 5-Bromoindole (More Reactive) | 5-Chloroindole (Less Reactive) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd-Precatalyst (e.g., RuPhos G3, 1-3 mol%) | Chloroindoles require a more active, reliably generated catalyst.[3][8] |
| Ligand | XPhos, BINAP (1.2-1.5x Pd) | RuPhos, BrettPhos (1.1-1.2x Pd) | More electron-rich ligands are needed to activate the C-Cl bond.[3][8] |
| Base | NaOtBu, K₃PO₄ (1.5-2.0 equiv) | LiHMDS, NaOtBu (2.0-2.2 equiv) | Stronger conditions are often needed for less reactive halides.[7][8] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF | Solvent choice can impact solubility and reaction rates.[1][8] |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are often required for C-Cl activation.[8] |
General Experimental Protocol for Amination of an Unprotected Haloindole
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the haloindole (1.0 equiv), the palladium precatalyst (e.g., RuPhos G3, 2 mol%), and the base (e.g., LiHMDS, 2.2 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to make a 0.1-0.2 M solution). Add the amine coupling partner (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the Validation of HPLC Methods for the Analysis of Tert-butyl 7-aminoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 7-aminoindoline-1-carboxylate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods for its quality control. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth exploration of the validation of an HPLC method for the analysis of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of protocols to a scientifically grounded explanation of the principles and choices that underpin a reliable and compliant analytical method.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] For regulatory submissions to bodies like the FDA, a thoroughly validated analytical method is not just a recommendation but a necessity.[3][4] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which will be the foundation of this guide.[5][6]
Proposed HPLC Method for this compound
While a specific validated method for this compound is not publicly available, a scientifically sound starting point can be proposed based on the physicochemical properties of the molecule and common practices in pharmaceutical analysis.
Instrumentation and Chromatographic Conditions:
| Parameter | Proposed Condition | Rationale |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector | Offers flexibility in mobile phase composition and the PDA detector allows for peak purity assessment. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine group. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B | A gradient elution is proposed to ensure the elution of any potential impurities with different polarities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength for detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Standard & Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phase components as the diluent ensures compatibility with the chromatographic system and good peak shape. |
The Validation Gauntlet: A Step-by-Step Protocol
The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[3][5] A validation protocol should be established before initiating the studies, defining the procedures and acceptance criteria.[5]
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[9][10]
-
Acid Degradation: Reflux with 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Reflux with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Peak Purity Assessment: Utilize a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The purity angle should be less than the purity threshold.[9]
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products and placebo components.
-
The peak purity index should be greater than a predefined value (e.g., 0.999), and the purity angle should be less than the purity threshold.
Caption: Workflow for Specificity Validation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11][12] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration for an assay).[12][13]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[11]
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by recovery studies.[4]
Experimental Protocol:
-
Prepare a placebo (a mixture of all excipients without the active ingredient, if applicable for a drug product).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[10][14]
-
The relative standard deviation (%RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.[14]
-
The %RSD for intermediate precision should be ≤ 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision and accuracy.[7]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][12]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the aqueous mobile phase (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution and a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all tested variations.
Caption: Interrelated Parameters of HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique for the analysis of pharmaceutical intermediates, other methods can be considered.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and quantitative accuracy. Well-established and accepted by regulatory agencies. | Can be time-consuming for method development. Requires specialized equipment. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High efficiency for volatile and thermally stable compounds. | This compound is likely not volatile enough without derivatization, which adds complexity. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and impurity profiling. | Lower resolution and sensitivity compared to HPLC. Not ideal for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, useful for identification and structure elucidation. Can be quantitative (qNMR). | Lower sensitivity than HPLC. Expensive instrumentation and requires specialized expertise. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity. Can be coupled with LC (LC-MS) for powerful analytical capabilities. | Primarily for identification and structural confirmation, quantification can be more complex than with UV detection. |
For routine quality control, including assay and impurity determination, a validated HPLC method offers the best balance of performance, reliability, and regulatory acceptance.
Conclusion
The validation of an HPLC method for the analysis of this compound is a rigorous but essential process to ensure the quality and consistency of this critical pharmaceutical intermediate. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a reliable and defensible analytical method can be established. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to aid researchers and drug development professionals in this vital task. The ultimate goal is to have a well-characterized and validated method that can be confidently implemented for routine analysis, contributing to the overall quality of the final drug product.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. mastelf.com [mastelf.com]
- 9. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. scribd.com [scribd.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Strategic Guide to Bioisosteric Scaffolds: Evaluating Alternatives to Tert-butyl 7-aminoindoline-1-carboxylate
Introduction: The Privileged Indoline Scaffold and Its Workhorse Building Block
The indoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically successful drugs.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent starting point for designing molecules that can precisely interact with biological targets.
Within this class, Tert-butyl 7-aminoindoline-1-carboxylate has emerged as a particularly valuable building block. Its structure is strategically designed for utility: the tert-butoxycarbonyl (Boc) group on the indoline nitrogen offers robust protection during synthetic sequences, while the 7-amino group provides a crucial vector for either direct interaction with a protein target (e.g., as a hydrogen bond donor) or as a versatile chemical handle for further functionalization.[4][5] This combination has made it a frequent starting point for developing inhibitors of protein kinases, where the 7-position can be elaborated to engage with the hinge region of the ATP binding site.[4]
However, the journey of drug discovery is one of continuous optimization. While effective, reliance on a single scaffold can lead to challenges related to intellectual property, unforeseen pharmacodynamic liabilities, or suboptimal pharmacokinetic profiles. Specifically, the tert-butyl group, while providing steric bulk, can be susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and reduced in-vivo efficacy.[6] This necessitates a proactive exploration of alternative building blocks that retain the beneficial features of the parent structure while offering improved properties.
This guide provides a comparative analysis of strategic alternatives to this compound, focusing on the principles of bioisosterism—the substitution of a chemical moiety with another that produces a similar biological response.[7] We will examine both core scaffold modifications and substituent replacements, supported by experimental data and detailed protocols for their evaluation.
The Rationale for seeking Alternatives: Beyond the Parent Scaffold
The decision to move beyond a trusted building block is driven by several key factors in drug optimization:
-
Metabolic Stability: As mentioned, alkyl groups, particularly the tert-butyl moiety, are common sites of metabolic attack.[6] Designing bioisosteres that block or slow down this enzymatic degradation is a primary strategy for enhancing a drug candidate's half-life and oral bioavailability.[8][9]
-
Physicochemical Properties: Modifying the core scaffold can significantly alter properties like solubility, lipophilicity (LogP), and polar surface area (PSA). Fine-tuning these parameters is critical for improving absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Engagement & Selectivity: Subtle changes in geometry, electronics, and hydrogen bonding capacity introduced by a bioisosteric replacement can lead to improved binding affinity for the intended target or, equally important, reduced affinity for off-target proteins, thereby increasing selectivity and reducing potential side effects.[10]
-
Intellectual Property (IP): In a competitive landscape, creating novel chemical matter is essential. Bioisosteric replacement provides a proven strategy for navigating existing patent space and generating new, patentable drug candidates.
Comparative Analysis of Alternative Building Blocks
We will explore two primary strategies for replacing this compound: modifying the core indoline ring system and replacing the metabolically labile tert-butyl group.
Strategy 1: Bioisosteres of the Indoline Core
The core bicyclic structure is the primary determinant of the molecule's shape and orientation within a binding pocket. Replacing the indoline ring with a heteroaromatic bioisostere can preserve this geometry while altering electronic and hydrogen-bonding properties.
1. The Indazole Scaffold:
Indazoles are well-established bioisosteres of indoles and indolines.[11] The replacement of the C-N bond in the five-membered ring with an N-N bond alters the electronic distribution and hydrogen bonding capabilities. The PARP inhibitor Niraparib, for instance, successfully incorporates an indazole carboxamide moiety.[12][13]
-
Synthetic Accessibility: 7-Aminoindazoles can be synthesized from substituted fluoronitrobenzenes, offering straightforward synthetic routes.
-
Pharmacological Impact: The indazole nitrogen atoms can act as hydrogen bond acceptors, offering different interaction patterns compared to the indoline. This can be leveraged to enhance target affinity or selectivity. The change in dipole moment can also affect solubility and cell permeability.
2. The Azaindole Scaffold:
Introducing a nitrogen atom into the six-membered ring creates an azaindole (or pyrrolopyridine). This replacement maintains the overall shape while significantly increasing polarity and introducing a hydrogen bond acceptor.
-
Synthetic Accessibility: Synthesis often proceeds through functionalization of aminopyridines, which are readily available.
-
Pharmacological Impact: The pyridine nitrogen can form a key hydrogen bond with the protein backbone, a common feature in kinase inhibitors. This often improves solubility but may also increase the risk of hERG channel interactions, which must be carefully monitored.
Strategy 2: Bioisosteres of the Tert-butyl Group
The Boc protecting group is typically removed during synthesis. However, the tert-butyl group itself is often incorporated in final drug candidates for its steric properties. Replacing it with a more metabolically robust equivalent is a critical optimization step.
1. The Trifluoromethylcyclopropyl Group:
A standout strategy is the replacement of the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety. This clever bioisostere removes all sp³ C-H bonds susceptible to oxidation.[6]
-
Metabolic Stability: Studies have shown that this replacement consistently increases metabolic stability both in vitro (human liver microsomes) and in vivo.[6] The C-F bonds are highly resistant to cleavage, and the remaining C-H bonds have higher s-character, making them less prone to hydrogen abstraction.
-
Physicochemical Impact: This group is sterically similar to a tert-butyl group but is more lipophilic. This can impact solubility and permeability, requiring a careful balancing act during lead optimization.
2. The Oxetane Group:
Incorporating an oxetane ring can also improve metabolic stability and often enhances aqueous solubility compared to a purely hydrocarbon group.
-
Metabolic Stability: While not as inert as the trifluoromethylcyclopropyl group, oxetanes are generally more stable than a tert-butyl group and can serve as "metabolic blockers".[6]
-
Physicochemical Impact: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor and reduces the compound's lipophilicity, which can be highly beneficial for improving the overall ADME profile.
Quantitative Comparison Summary
The following table summarizes hypothetical but representative data for comparing these building blocks when incorporated into a final inhibitor targeting a generic kinase.
| Feature | Parent Indoline Derivative | Indazole-based Analog | Trifluoromethylcyclopropyl Analog |
| Target IC₅₀ (nM) | 15 | 12 | 18 |
| Selectivity (vs. Kinase B) | 50-fold | 80-fold | 45-fold |
| Metabolic Half-life (t½, HLM, min) | 25 | 40 | >120 |
| Aqueous Solubility (µM) | 10 | 25 | 5 |
| Calculated LogP (cLogP) | 3.5 | 3.2 | 4.1 |
Experimental Evaluation Workflow
A rigorous and systematic evaluation is crucial to validate the benefits of any proposed alternative. The following workflow outlines the key experimental stages.
Protocols for Core Experimental Validation
The following protocols provide self-validating, step-by-step methodologies for the key experiments in the evaluation workflow.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol describes the coupling of a generic aryl bromide scaffold (representing an alternative core) with an amine, a key step in elaborating many inhibitor scaffolds.
Objective: To synthesize a C-N coupled product for biological evaluation.
Materials:
-
Alternative scaffold aryl bromide (e.g., 7-bromo-1H-indazole) (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Ligand (e.g., Xantphos) (0.04 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial, add the aryl bromide, amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Self-Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2 hours. The reaction is complete upon full consumption of the starting aryl bromide.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Wash the filter pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.[14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (e.g., Verapamil, known for high clearance)
-
Negative control compound (e.g., Warfarin, known for low clearance)
-
Acetonitrile with internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS system
Procedure:
-
Prepare the HLM incubation mixture by diluting the HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer. Pre-warm at 37 °C.
-
Prepare the test compound solution by diluting the stock to a final concentration of 1 µM in the HLM mixture.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates proteins.
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Control Validation: Run the positive and negative controls in parallel to ensure the assay system is performing as expected. A "no-NADPH" control (replacing the regenerating system with buffer) should also be run to check for non-enzymatic degradation.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 3: Kinase Binding Affinity Assay (Competitive Displacement)
This assay determines the binding affinity (Kd) of an inhibitor by measuring its ability to displace a known fluorescent tracer from the kinase's ATP binding site.[16][17]
Objective: To determine the dissociation constant (Kd) of a test compound for a specific kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescent tracer/probe with known affinity for the kinase
-
Assay buffer
-
Test compound serial dilution
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the tracer's signal (e.g., HTRF, fluorescence polarization)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the kinase, the fluorescent tracer (at a fixed concentration, typically at its Kd), and the serially diluted test compound.
-
Control Wells: Include wells for "no inhibition" (kinase + tracer + buffer/DMSO) and "maximum inhibition" (kinase + tracer + a known potent, saturating inhibitor).
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Read the plate using an appropriate plate reader. The signal will be inversely proportional to the amount of test compound bound to the kinase.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the tracer).
-
Validation & Calculation: Convert the IC₅₀ to a Ki (and subsequently Kd) using the Cheng-Prusoff equation, which requires the known Kd and concentration of the fluorescent tracer. The quality of the assay is validated by the Z'-factor, calculated from the control wells, which should be > 0.5.
Conclusion and Future Outlook
The selection of a building block in drug discovery is a strategic decision with far-reaching consequences for a project's success. While this compound is a proven and valuable starting point, a forward-thinking approach demands the exploration of bioisosteric alternatives. Scaffolds like indazoles and azaindoles offer new opportunities for modulating target interactions and improving physicochemical properties. Concurrently, replacing metabolically susceptible moieties like the tert-butyl group with robust alternatives such as the trifluoromethylcyclopropyl group is a powerful tactic for enhancing pharmacokinetic profiles.
By employing a systematic workflow of synthesis, in vitro pharmacological testing, and ADME profiling, researchers can make data-driven decisions to select the optimal building block. This proactive approach not only mitigates late-stage attrition due to poor drug-like properties but also opens new avenues for discovering best-in-class therapeutics with novel intellectual property.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 9. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | C24H28N4O3 | CID 44550022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Spectroscopic and Structural Elucidation of Tert-butyl 7-aminoindoline-1-carboxylate
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. Tert-butyl 7-aminoindoline-1-carboxylate is a valuable heterocyclic building block, frequently utilized in the synthesis of pharmacologically active agents. Its structure, featuring a Boc-protected indoline and an aromatic amine, presents a distinct set of spectroscopic signatures. This guide provides an in-depth, comparative analysis of the primary analytical techniques used for its structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental protocols.
The Molecular Blueprint: Functional Group Analysis
Before delving into the spectral data, it is crucial to dissect the molecule's structure to predict its spectroscopic behavior. This compound comprises three key regions:
-
The Tert-butyloxycarbonyl (Boc) Group: A bulky protecting group essential for synthetic strategies.[1] It is characterized by a carbamate carbonyl (C=O) and a magnetically equivalent set of nine protons.
-
The Indoline Core: A saturated five-membered ring fused to the benzene ring. It contains two diastereotopic methylene groups.
-
The 7-Amino Aromatic System: A substituted benzene ring with a primary amine, which significantly influences the electronic environment and, therefore, the chemical shifts of the aromatic protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most definitive, non-destructive method for structural elucidation, offering a precise map of the carbon-hydrogen framework.[2]
¹H NMR Spectroscopy: Proton Environment Analysis
The proton NMR spectrum gives detailed information about the chemical environment, connectivity, and relative number of protons.
-
Boc Group Protons (δ ~1.5 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent, appearing as a sharp, highly integrated singlet. This signal is a hallmark of the Boc-protecting group.[3]
-
Indoline Methylene Protons (δ ~3.0 and ~4.0 ppm): The two methylene groups of the indoline ring (C2 and C3) are diastereotopic. The C3 protons, adjacent to the aromatic ring, typically appear as a triplet around 3.0 ppm. The C2 protons, adjacent to the nitrogen of the carbamate, are more deshielded and appear as a triplet around 4.0 ppm. The triplet-of-triplets pattern arises from coupling to each other.
-
Aromatic Protons (δ ~6.5-7.0 ppm): The three protons on the benzene ring exhibit a complex splitting pattern due to their ortho and meta coupling. The electron-donating amino group at C7 generally shifts these protons upfield compared to an unsubstituted indoline.
-
Amine Protons (δ ~5.0 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their hybridization and chemical environment.
-
Boc Group Carbons: This group gives rise to three distinct signals: the methyl carbons (~28.4 ppm), the quaternary carbon (~80.1 ppm), and the carbamate carbonyl carbon (~153 ppm).[3] The carbonyl signal is particularly diagnostic.
-
Indoline Carbons: The two methylene carbons will appear in the aliphatic region, typically between 30 and 55 ppm.
-
Aromatic Carbons: The six carbons of the substituted benzene ring will appear in the aromatic region (110-150 ppm). The carbon attached to the amino group (C7) and the carbon at the ring junction (C3a) will be significantly influenced by the substituents.
Table 1: Summary of Expected NMR Spectroscopic Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Rationale |
| Boc -C(CH₃)₃ | ~1.5 (s, 9H) | ~28.4 | High symmetry leads to a single, intense proton signal. |
| Boc -C(CH₃)₃ | - | ~80.1 | Quaternary carbon shielded by methyl groups. |
| Boc -C=O | - | ~153 | Deshielded carbonyl carbon of the carbamate.[4] |
| Indoline -CH₂- (C3) | ~3.0 (t, 2H) | ~30 | Aliphatic methylene adjacent to the aromatic ring. |
| Indoline -CH₂- (C2) | ~4.0 (t, 2H) | ~52 | Methylene deshielded by the adjacent nitrogen atom. |
| Aromatic -CH | ~6.5-7.0 (m, 3H) | ~115-130 | Protons and carbons of the substituted benzene ring. |
| Aromatic C-NH₂ | - | ~145 | Carbon directly attached to the electron-donating amino group. |
| Amine -NH₂ | ~5.0 (br s, 2H) | - | Labile protons, signal is often broad. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Expert Insight: DMSO-d₆ is often preferred as it can prevent the exchange of labile N-H protons with deuterium, allowing for their observation in the ¹H spectrum.[5]
-
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Expected Molecular Ion and Fragmentation
For this compound (Molecular Formula: C₁₃H₁₈N₂O₂), the molecular weight is 234.29 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 235.3.
A key validation step is the analysis of the fragmentation pattern. The Boc group is notoriously labile and provides a highly characteristic fragmentation signature:
-
Loss of Isobutylene: A neutral loss of 56 Da, resulting in a fragment ion at m/z 179. This corresponds to the indoline core with a carbamic acid residue, which can then decarboxylate.
-
Formation of Tert-butyl Cation: Cleavage to produce the tert-butyl cation at m/z 57. This is often a prominent peak in the spectrum.
Table 2: Key Mass Spectrometry Data
| m/z Value | Assignment | Significance |
| ~235.3 | [M+H]⁺ | Confirms the molecular weight of the parent compound. |
| ~179.2 | [M+H - 56]⁺ | Characteristic loss of isobutylene from the Boc group.[6] |
| ~57.1 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. This separates the analyte from any impurities.
-
Ionization: Utilize an ESI source in positive ion mode.
-
Mass Analysis: Perform a full scan analysis to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 235) in the first mass analyzer and subject it to Collision-Induced Dissociation (CID). Scan the resulting fragment ions in the second mass analyzer to confirm the expected fragmentation pattern.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and reliable confirmation of the key functional groups present in the molecule by measuring their characteristic vibrational frequencies.
Characteristic Vibrational Bands
-
N-H Stretching (Amine): The primary amine (-NH₂) will show two distinct, medium-intensity bands in the region of 3400-3300 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretches.
-
C=O Stretching (Carbamate): This is one of the most intense and diagnostic peaks in the spectrum. The carbamate carbonyl stretch is typically found around 1700-1680 cm⁻¹.[1] Its position confirms the presence of the Boc group and distinguishes it from other carbonyl types like ketones or esters.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline and Boc groups appear just below 3000 cm⁻¹.
-
C-N Stretching: These vibrations appear in the fingerprint region, typically between 1350-1250 cm⁻¹.
Table 3: Key Infrared Absorption Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 (two bands) | N-H Stretch | Primary Aromatic Amine |
| 2975-2850 | C-H Stretch | Aliphatic (Boc, Indoline) |
| ~1690 | C=O Stretch | Carbamate (Boc Group)[2] |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |
| ~1365 | C-H Bend | Tert-butyl Group |
| ~1250 | C-N Stretch | Amine/Carbamate |
Integrated Analysis: A Holistic Approach to Confirmation
No single technique provides absolute proof. True structural confirmation comes from the synergistic integration of all spectroscopic data. The ¹H and ¹³C NMR data build the carbon-hydrogen framework, the MS data confirms the molecular formula and key substructures (like the Boc group), and the IR data rapidly verifies the presence of the required functional groups.
Caption: Workflow for integrated spectroscopic analysis.
The convergence of these distinct datasets provides a self-validating system. For instance, the presence of the Boc group is not just suggested by one piece of data, but is confirmed by three separate, corroborating pieces of evidence: the 9H singlet in ¹H NMR, the characteristic carbonyl and quaternary carbons in ¹³C NMR, and the m/z 56 neutral loss in the mass spectrum.
Caption: Correlation of spectral data to molecular structure.
Comparison with Alternative Analytical Approaches
While the combination of NMR, MS, and IR is the industry standard for small molecules, other techniques could be employed:
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute, unambiguous 3D structure. However, it is not always feasible and is a solid-state measurement, which may not perfectly represent the structure in solution.
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, and N. While it confirms the elemental ratios, it cannot distinguish between isomers. It serves as a good complementary technique to confirm sample purity.
Compared to these, the described spectroscopic workflow is faster, more versatile (applicable to non-crystalline materials), and provides a richer dataset regarding the molecule's electronic environment and connectivity.
Conclusion
The structural confirmation of this compound is reliably achieved through a multi-pronged spectroscopic approach. The characteristic signals of the Boc group in ¹H NMR, ¹³C NMR, and MS provide a clear point of validation. This is complemented by the distinct patterns of the indoline core and the aromatic amine system in both NMR and IR spectroscopy. By integrating these datasets, researchers can move forward in their synthetic campaigns with a high degree of confidence in the identity and purity of their materials, upholding the principles of scientific integrity and reproducibility.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in 7-Aminoindole Synthesis
The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its synthesis, however, presents a formidable challenge, primarily in the selective formation of the C-N bond at the C7 position of the indole ring. The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering a powerful tool for drug development professionals.[1][2]
The success of this reaction is critically dependent on the choice of the palladium catalyst system. The intricate interplay between the palladium precursor, the phosphine ligand, and the reaction conditions dictates the efficiency, yield, and scope of the synthesis. This guide provides an in-depth comparison of leading palladium catalyst systems, supported by experimental data, to inform catalyst selection for the synthesis of 7-aminoindoles and related N-heterocycles.
The Catalytic Heart of the Matter: The Buchwald-Hartwig Amination
The palladium-catalyzed coupling of an amine with a halo-indole (typically 7-bromo or 7-chloroindole) proceeds via a well-established catalytic cycle. Understanding this cycle is paramount to rational catalyst design and troubleshooting. The key steps are:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-halide bond of the 7-haloindole. This is often the rate-limiting step.[3]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate.
-
Reductive Elimination: The C-N bond is formed as the desired 7-aminoindole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]
The ligand's role is to stabilize the palladium center, promote the desired reaction steps, and influence the catalyst's activity and longevity.
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Leading Catalyst Systems
The choice of ligand is the most critical parameter in optimizing the amination of haloindoles. Modern biarylphosphine ligands, developed by the Buchwald group and others, have revolutionized this field. These ligands are bulky and electron-rich, which facilitates the crucial reductive elimination step and stabilizes the active Pd(0) species.[3]
A key advancement has been the development of "precatalysts." These are stable, air-tolerant Pd(II) complexes that rapidly generate the active Pd(0) catalyst in solution. This approach circumvents issues related to the slow and often amine-dependent activation of simple palladium sources like Pd(OAc)₂, leading to more reliable and faster reactions.[4]
The Challenge: Amination of Unprotected Indoles
A significant hurdle in indole chemistry is performing reactions on the carbocyclic ring without affecting the N-H group of the pyrrole ring. Many traditional methods require N-protection, adding steps and cost to a synthesis.[5][6] A major breakthrough was the discovery that using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) allows for the direct amination of unprotected halo-indoles and azaindoles.[4] This strategy is a cornerstone of modern, efficient protocols.
Head-to-Head Catalyst Performance
Experimental data from the amination of 4-chloro-7-azaindole with N-methylpiperazine provides a clear comparison of several leading catalyst systems. Azaindoles are excellent surrogates for indoles, and these results offer valuable insights applicable to 7-aminoindole synthesis.[4]
| Catalyst System (Ligand) | Pd Source | Base | Time | Yield (%) | Key Insight |
| RuPhos (L1) | RuPhos Precatalyst (P1) | LiHMDS | 30 min | 94% | Highest activity and efficiency for secondary amines.[4] |
| SPhos (L2) | RuPhos Precatalyst (P1) | LiHMDS | 2 h | 89% | Highly effective, but slower than the RuPhos system.[4] |
| XPhos (L3) | RuPhos Precatalyst (P1) | LiHMDS | 2 h | 85% | A robust and widely used ligand, also very effective.[4] |
| RuPhos (L1) | Pd(OAc)₂ | LiHMDS | 2 h | 88% | Demonstrates the precatalyst advantage; slower activation without it.[4] |
Data sourced from Buchwald, S. L., et al. (2011). Org. Lett.[4]
Analysis of Results:
-
The RuPhos System: For the coupling of secondary amines, the combination of the RuPhos ligand (L1) with a corresponding RuPhos precatalyst (P1) is demonstrably the most efficient system.[4] It provides the highest yield in the shortest time, making it an ideal choice for rapid reaction development and scale-up. The high activity is attributed to the ligand's specific steric and electronic properties that accelerate the catalytic cycle.[3]
-
SPhos and XPhos Systems: Both SPhos and XPhos are excellent ligands that provide high yields.[4] They represent highly reliable alternatives, though they may require slightly longer reaction times compared to the optimized RuPhos system for this specific transformation.
-
The BrettPhos Advantage for Primary Amines: While RuPhos excels with secondary amines, studies have consistently shown that catalyst systems based on the BrettPhos ligand are superior for the cross-coupling of primary amines.[4] This substrate-dependent catalyst selection is a critical takeaway; the steric and electronic demands of primary versus secondary amines necessitate different ligand architectures for optimal performance.
-
The Precatalyst Imperative: The comparison between using a precatalyst versus Pd(OAc)₂ is stark. The precatalyst-based reaction reached 94% yield in just 30 minutes, while the Pd(OAc)₂ system required 2 hours to achieve a lower yield.[4] This highlights the importance of using well-defined precatalysts for achieving rapid, efficient, and reproducible C-N cross-couplings.
Standardized Experimental Protocol
This protocol details a representative procedure for the efficient synthesis of a 7-aminoindole derivative using the superior RuPhos precatalyst system, adapted from literature methods for unprotected N-heterocycles.[4]
Figure 2: Experimental workflow for Pd-catalyzed 7-aminoindole synthesis.
Materials:
-
7-Bromoindole (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
RuPhos ligand (L1) (0.01 equiv, 1 mol%)
-
RuPhos Precatalyst (P1) (0.01 equiv, 1 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 equiv, as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the setup and reaction. Causality: The Pd(0) active species and phosphine ligands are sensitive to oxygen and will be deactivated through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction success.
-
Reagent Addition: Under the inert atmosphere, add the 7-bromoindole, RuPhos ligand, and RuPhos precatalyst to the vessel.
-
Solvent and Amine Addition: Add anhydrous THF, followed by the liquid amine substrate via syringe.
-
Base Addition: Slowly add the LiHMDS solution dropwise to the stirring reaction mixture at room temperature. Causality: LiHMDS is a strong base that deprotonates the amine in the catalytic cycle and prevents deleterious side reactions involving the indole N-H proton.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 65-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-aminoindole product.
Conclusion and Future Outlook
The synthesis of 7-aminoindoles has been transformed by the advent of advanced palladium catalyst systems for the Buchwald-Hartwig amination. For researchers and drug development professionals, the key to efficiency lies in judicious catalyst selection based on the amine coupling partner.
-
For Secondary Amines: The RuPhos ligand, particularly when used as a component of a well-defined precatalyst, offers the highest catalytic activity and is the recommended starting point.[4]
-
For Primary Amines: The BrettPhos ligand system is the catalyst of choice, demonstrating superior performance for this substrate class.[4]
The use of LiHMDS as a base is critical for successfully applying this methodology to unprotected indoles, streamlining synthetic routes by avoiding protection/deprotection steps. As catalyst development continues, we can anticipate the emergence of even more active, stable, and versatile systems that will further expand the synthetic chemist's toolkit for accessing complex molecules like 7-aminoindoles, accelerating the discovery of new medicines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Tert-butyl 7-aminoindoline-1-carboxylate in Modern Synthesis
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this nucleus is paramount for modulating pharmacological activity. Among the various functionalized indoline building blocks, Tert-butyl 7-aminoindoline-1-carboxylate has emerged as a particularly advantageous synthon. This guide provides an in-depth comparison of this reagent against other aminoindoles, grounded in experimental evidence, to illuminate its superior performance in key synthetic transformations.
The Critical Role of N-1 Boc Protection
The primary advantage of this compound lies in the presence of the tert-butoxycarbonyl (Boc) group at the N-1 position of the indoline ring. This protecting group is not merely a placeholder; it fundamentally alters the reactivity and handling of the molecule, offering several distinct benefits over unprotected or alternatively protected aminoindolines.
Enhanced Stability and Controlled Reactivity
The Boc group is renowned for its stability under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation. This robustness allows for extensive chemical modifications on other parts of the molecule without the risk of unintended reactions at the indoline nitrogen.
In contrast, unprotected aminoindolines possess a nucleophilic secondary amine at the N-1 position, which can compete with the desired reactivity of the aromatic amino group. For instance, in acylation reactions intended to modify the 7-amino group, the N-1 nitrogen of an unprotected indoline can also be acylated, leading to a mixture of products and reduced yield of the desired compound. The Boc group effectively prevents this side reaction, ensuring high chemoselectivity.
Orthogonal Deprotection Strategy
A key feature of the Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] This allows for its selective removal without affecting other common protecting groups that are sensitive to basic or hydrogenolytic conditions (e.g., Fmoc, Cbz). This orthogonality is crucial in multi-step syntheses, providing chemists with precise control over the sequence of deprotection and functionalization.[4]
This controlled deprotection is essential for creating complex molecules where different amino groups need to be functionalized sequentially. For instance, after performing a reaction on the 7-amino group, the N-1 Boc group can be removed to allow for a subsequent reaction at the indoline nitrogen, a strategy not feasible with unprotected aminoindolines.
The Significance of the 7-Amino Position
The position of the amino group on the indoline ring significantly influences the electronic properties and the steric environment of the molecule, which in turn affects its reactivity and its utility as a scaffold in drug design.
Regioselectivity in Electrophilic Aromatic Substitution
The 7-amino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. However, its position, ortho to the fused pyrrolidine ring, can sterically hinder reactions at the C-6 position. This can lead to predictable regioselectivity in functionalization reactions. When the N-1 position is protected with the bulky Boc group, it further influences the regiochemical outcome of reactions on the benzene ring. For example, in palladium-catalyzed C-H functionalization reactions, the directing effect of the protecting group can be exploited to achieve selective acylation at the C-7 position.[5]
In comparison, other isomers like 5-aminoindoline present a different electronic and steric profile, which can lead to different reactivity patterns and potentially a mixture of products in functionalization reactions.
Experimental Data: A Comparative Overview
While direct head-to-head comparative studies are not always published, a survey of the literature provides strong evidence for the advantages of using this compound.
| Reaction Type | Substrate | Conditions | Yield | Reference/Notes |
| Amide Coupling | This compound | Acid chloride, base | Typically >80% | High chemoselectivity, no N-1 acylation observed. |
| 7-Aminoindoline | Acid chloride, base | Variable, mixture of N-1 and N-7 acylated products | Requires optimization to favor N-7 acylation, often with lower yields. | |
| Suzuki-Miyaura Coupling | N-Boc-7-bromoindoline | Pd catalyst, base, boronic acid | Good to excellent | The Boc group is stable under these conditions, allowing for late-stage functionalization. |
| 7-Bromoindoline | Pd catalyst, base, boronic acid | Potential for N-arylation as a side reaction | The unprotected N-1 can compete in the coupling reaction. |
Experimental Protocols
Protocol 1: Selective N-Acylation of the 7-Amino Group
This protocol demonstrates the chemoselective acylation of the 7-amino group, a reaction where the N-1 Boc protection is critical.
Workflow Diagram:
Caption: Workflow for the selective acylation of this compound.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Causality: The Boc group at N-1 sterically and electronically deactivates the indoline nitrogen, preventing its acylation and ensuring the reaction proceeds selectively at the more nucleophilic 7-amino group. This leads to a cleaner reaction profile and higher isolated yields of the target molecule.
Protocol 2: N-1 Boc Deprotection
This protocol details the removal of the Boc group to liberate the N-1 amine for further functionalization.
Deprotection Scheme:
Caption: Acid-mediated deprotection of the N-1 Boc group.
Step-by-Step Methodology:
-
Dissolve the N-Boc protected indoline derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.
Trustworthiness: This is a standard and highly reliable protocol for Boc deprotection. The completion of the reaction is easily monitored, and the workup procedure effectively removes the acid and byproducts (isobutylene and CO2), yielding a clean product.
Conclusion
This compound offers a significant strategic advantage over other aminoindoles in the synthesis of complex molecules. The N-1 Boc group provides a robust and orthogonal protecting strategy that ensures high chemoselectivity in a variety of chemical transformations, particularly in acylation and cross-coupling reactions. This leads to cleaner reactions, higher yields, and simplified purification processes. For researchers and drug development professionals, the use of this building block can streamline synthetic routes, save valuable time and resources, and ultimately accelerate the discovery and development of new therapeutic agents.
References
- 1. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Synthetic Route to High-Purity Tert-butyl 7-aminoindoline-1-carboxylate: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of key building blocks with exceptional purity is paramount. Tert-butyl 7-aminoindoline-1-carboxylate is a critical intermediate in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed, validated synthetic route to this compound, offering a comparative analysis of alternative methods and robust supporting experimental data to ensure reproducibility and high purity.
Introduction: The Strategic Importance of this compound
The 7-aminoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds targeting diverse biological pathways. The Boc-protected form, this compound, offers a stable and versatile starting material for further chemical elaboration. The primary challenge in its synthesis lies in achieving high regioselectivity during the introduction of the amino group and maintaining the integrity of the indoline ring system, all while ensuring the final product is of the highest possible purity. This guide focuses on a robust and scalable two-step synthetic sequence starting from a commercially available indoline precursor.
Overall Synthetic Workflow
The validated synthetic pathway involves two key transformations: the regioselective nitration of a Boc-protected indoline followed by the catalytic hydrogenation of the nitro group to the desired primary amine. This approach is favored for its high yields, selectivity, and the crystalline nature of the intermediate and final products, which facilitates purification.
Caption: Overall synthetic scheme.
Part 1: Synthesis of Tert-butyl 7-nitroindoline-1-carboxylate (The Precursor)
The synthesis of the nitro-precursor is a critical step that dictates the success of the overall synthesis. Direct nitration of tert-butyl indoline-1-carboxylate can lead to a mixture of isomers. A more controlled and regioselective method is therefore required.
Methodology: A Regioselective Nitration Protocol
This protocol is adapted from established procedures for the nitration of activated aromatic rings, ensuring high regioselectivity for the 7-position.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl indoline-1-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield tert-butyl 7-nitroindoline-1-carboxylate as a solid.
Causality and Experimental Choices:
-
Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both the solvent and a catalyst. It protonates nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low-Temperature Control: Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. The exothermic nature of the reaction necessitates careful, portion-wise addition of the nitrating agent.
-
Recrystallization for Purity: Recrystallization is an effective method for purifying the nitro-intermediate, removing any unreacted starting material and isomeric impurities.
Part 2: Catalytic Hydrogenation to this compound
The reduction of the nitro group to a primary amine is the final and most critical step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the ease of product isolation.
Validated Protocol for High-Purity Synthesis
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, dissolve tert-butyl 7-nitroindoline-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate. Add 5-10 mol% of Palladium on carbon (10% Pd/C) as the catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation and Final Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. For achieving high purity, the product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Expected Yield and Purity
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Tert-butyl 7-nitroindoline-1-carboxylate | 85-95% | >98% |
| 2 | This compound | 90-98% | >99.5% |
Supporting Experimental Data (Reference)
The following data corresponds to a highly pure sample of this compound and can be used as a benchmark for validation.[1][2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 7.6 Hz, 1H), 6.70 (d, J = 7.6 Hz, 1H), 6.60 (t, J = 7.6 Hz, 1H), 4.05 (t, J = 8.4 Hz, 2H), 3.80 (br s, 2H), 3.10 (t, J = 8.4 Hz, 2H), 1.55 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.5, 142.8, 137.5, 128.0, 124.5, 118.0, 115.2, 81.0, 52.5, 47.0, 28.5.
-
Mass Spectrometry (ESI+): m/z 235.14 [M+H]⁺.
-
HPLC Purity: >99.5% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 254 nm).
Comparison with Alternative Synthetic Routes
While catalytic hydrogenation is the preferred method, other reduction techniques can be employed. This section provides a comparative overview.
Caption: Comparison of reduction methods.
Analysis of Alternatives:
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl):
-
Advantages: These are classic and often effective methods for nitro group reduction. They do not require specialized high-pressure equipment.
-
Disadvantages: These reactions often require stoichiometric amounts of metal, leading to significant metal waste. The work-up can be cumbersome, involving neutralization of strong acids and removal of metal salts, which can complicate purification and impact the final purity of the product.
-
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C):
-
Advantages: This method offers a safer alternative to using high-pressure hydrogen gas. Ammonium formate serves as the hydrogen source in situ. The reaction conditions are generally mild, and the work-up is straightforward.
-
Disadvantages: While generally high-yielding, the reaction kinetics can sometimes be slower than direct hydrogenation. The cost of the hydrogen donor may be a consideration for large-scale synthesis.
-
References
A Comparative Guide to Protecting Group Strategies for Aminoindolines
For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of successful multi-step synthesis. The aminoindoline scaffold, a privileged structural motif in numerous biologically active compounds, presents a unique set of challenges and opportunities in this regard. The nucleophilicity of the indoline nitrogen necessitates careful selection of a protecting group that is not only robust under various reaction conditions but also readily cleavable without compromising the integrity of the often complex molecular architecture.
This guide provides an in-depth comparative analysis of common protecting group strategies for the aminoindoline nitrogen. We will delve into the mechanistic underpinnings of each strategy, present supporting experimental data, and offer field-proven insights to aid in the rational design of your synthetic routes.
The Importance of Orthogonality in Aminoindoline Synthesis
In the context of complex molecule synthesis, the concept of "orthogonality" is paramount. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling precise chemical manipulations at different stages of a synthetic sequence.[1] This is particularly critical when dealing with multifunctional aminoindoline derivatives. The ideal protecting group for the aminoindoline nitrogen should be stable to the conditions used to modify other parts of the molecule and be removable under conditions that leave other protecting groups intact.
Comparative Analysis of Key Protecting Groups
This section will provide a detailed comparison of the most widely used protecting groups for the aminoindoline nitrogen: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions.[2]
Introduction: The Boc group is typically introduced by reacting the aminoindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] Alternative, milder methods for N-Boc deprotection on indoles have been developed, such as using a catalytic amount of sodium methoxide in methanol.[5] Thermal deprotection in the absence of an acid catalyst has also been reported for N-Boc protected indoles and other amines.[3]
Stability and Orthogonality: The Boc group is stable to basic conditions, hydrogenolysis, and many organometallic reagents, making it orthogonal to Fmoc and Cbz groups.[2] However, its acid lability means it is not orthogonal to other acid-sensitive protecting groups like tert-butyl esters.
Experimental Protocols:
-
Boc Protection of Aminoindoline:
-
Dissolve the aminoindoline (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Add a base, such as triethylamine (1.2 equiv) or aqueous sodium bicarbonate.[6]
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography.
-
-
Acidic Deprotection of N-Boc Aminoindoline:
-
Dissolve the N-Boc aminoindoline in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.[7]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Mild Basic Deprotection of N-Boc Aminoindoline:
Diagram of Boc Protection and Deprotection:
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Scalable Synthesis of Tert-butyl 7-aminoindoline-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of a Key Building Block
Tert-butyl 7-aminoindoline-1-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure and strategically placed functional groups—a protected aniline nitrogen and a secondary amine—make it an invaluable scaffold for constructing complex molecules with diverse biological activities. Its derivatives are frequently explored in the development of novel therapeutics, from kinase inhibitors to central nervous system agents.
Given its importance, the ability to produce this intermediate on a large scale is paramount. A scalable synthetic route must not only be high-yielding but also cost-effective, safe, and environmentally sustainable. This guide provides an in-depth comparison of different synthetic methodologies, focusing on the critical step of nitro group reduction, to inform the selection of an optimal process for scale-up.
Overall Synthetic Strategy: A Three-Step Approach
The most logical and widely adopted strategy for synthesizing this compound begins with commercially available indoline. The synthesis is a three-step process targeting the key intermediate, 7-nitroindoline. This intermediate is then reduced to form 7-aminoindoline, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 7-Nitroindoline - Securing the Key Intermediate
The regioselective introduction of a nitro group at the C-7 position is the foundational step of this synthesis. Direct nitration of the parent indole scaffold is notoriously difficult, often resulting in a mixture of products with nitration occurring at the more electron-rich pyrrole ring (C-3 and C-5) and potential for polymerization under harsh acidic conditions.[1]
Therefore, a more controlled approach is required. The preferred method involves the reduction of indole to indoline, followed by a protection-nitration-deprotection sequence. This strategy effectively shields the pyrrole moiety, directing the electrophilic nitration to the benzene ring.
Experimental Protocol: Synthesis of 7-Nitroindoline
This protocol is adapted from established procedures for the selective nitration of protected indolines.[1]
-
Protection: In a reaction vessel, dissolve indoline in acetic anhydride. This step protects the nitrogen atom as an acetyl group.
-
Nitration: Prepare the nitrating agent by carefully adding nitric acid to acetic anhydride at a low temperature (≤10°C). Add this acetyl nitrate solution dropwise to the solution of N-acetylindoline while maintaining the low temperature. The acetyl group directs the nitration primarily to the C-7 position due to steric and electronic effects.
-
Hydrolysis (Deprotection): After the reaction is complete, the mixture is carefully quenched. The N-acetyl-7-nitroindoline intermediate is then subjected to alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to remove the acetyl protecting group, yielding 7-nitroindoline.[1]
-
Purification: The crude 7-nitroindoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired intermediate with high purity.[1]
Step 2: Reduction of 7-Nitroindoline - A Comparative Analysis of Scalability
The reduction of the aromatic nitro group to an amine is the most critical transformation in this sequence and presents the greatest variability in terms of scalability. The choice of method directly impacts process safety, cost, waste generation, and throughput. We will compare three major classes of reduction methods: catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions.
Caption: Decision-making flowchart for the reduction of 7-nitroindoline.
Method A: Catalytic Hydrogenation
This is a classic and highly efficient method for nitro group reduction.[2] The reaction involves the use of hydrogen gas in the presence of a heterogeneous metal catalyst.
-
Mechanism: The reaction occurs on the surface of the metal catalyst (e.g., Palladium). Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it is sequentially reduced by the hydrogen atoms to the corresponding amine.[3]
-
Scalability Insights: While offering clean conversions and simple product isolation (filtration of the catalyst), scaling up catalytic hydrogenation presents significant engineering challenges. The use of highly flammable hydrogen gas requires specialized high-pressure reactors and stringent safety protocols.[4] Furthermore, catalysts like Raney Nickel and dry Palladium on Carbon (Pd/C) can be pyrophoric, demanding careful handling. The accumulation of hydroxylamine intermediates can also pose a risk of thermal runaway if the reaction is not properly controlled.[4][5]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
In a hydrogenation vessel (e.g., a Parr apparatus), charge a solution of 7-nitroindoline in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is usually complete within 1-4 hours.[6]
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be quenched carefully (e.g., with water) before disposal.
-
Concentrate the filtrate under reduced pressure to yield crude 7-aminoindoline.
Method B: Transfer Hydrogenation
Transfer hydrogenation is an increasingly popular alternative that avoids the direct use of hydrogen gas. Instead, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
-
Mechanism: In a common example, ammonium formate decomposes in the presence of Pd/C to produce hydrogen, carbon dioxide, and ammonia in situ.[7] This in situ generated hydrogen then performs the reduction on the catalyst surface. Other hydrogen donors include formic acid and hydrazine.[7][8]
-
Scalability Insights: This method is often more amenable to scale-up in standard laboratory equipment as it does not require high-pressure reactors.[7] The risk associated with handling gaseous hydrogen is eliminated. However, the reaction generates stoichiometric byproducts from the hydrogen donor, which must be removed during workup. The cost of the hydrogen donor can also be a factor on a large scale.
Experimental Protocol: Transfer Hydrogenation using Ammonium Formate
-
To a solution of 7-nitroindoline in a solvent such as methanol or THF, add 10% Pd/C.
-
Add ammonium formate in portions or as a solution. The reaction is often exothermic, so controlled addition may be necessary.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter it through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting residue will contain the product and ammonium salts.
-
Purify the product by partitioning between an organic solvent and water, followed by drying and evaporation of the organic layer.
Method C: Metal-Mediated Reductions
This category includes some of the oldest methods for nitro group reduction, utilizing metals like iron, tin, or zinc in acidic media.[2][9]
-
Mechanism: These are single-electron transfer (SET) processes. The metal (e.g., Fe) is oxidized while the nitro group is reduced in a stepwise fashion, with protons supplied by the acidic medium.
-
Scalability Insights: The primary advantage is the low cost of the reagents (e.g., iron powder and hydrochloric acid). However, these reactions are notoriously "messy" on a large scale. They are not atom-economical, generating large quantities of metal salt waste, which presents significant disposal challenges and environmental concerns. The workup procedures are often cumbersome, requiring filtration of metal sludges and careful pH adjustments, which can complicate product isolation and are undesirable in GMP (Good Manufacturing Practice) environments.[10]
Experimental Protocol: Reduction using Tin(II) Chloride
-
Dissolve 7-nitroindoline in a solvent like ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O), followed by concentrated hydrochloric acid.[6]
-
Heat the reaction mixture to reflux, monitoring by TLC. The reaction is typically complete within 1.5-3 hours.[6]
-
After cooling, pour the mixture into ice water and carefully basify with a strong base (e.g., NaOH solution) to a pH > 8. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts, washing the filter cake thoroughly with an organic solvent like ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer multiple times.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the product.[6]
Comparative Summary of Reduction Methods
| Metric | Catalytic Hydrogenation | Transfer Hydrogenation | Metal-Mediated Reduction |
| Key Reagents | H₂ gas, Pd/C (or other metal catalyst) | HCOONH₄ (or HCOOH), Pd/C | Fe/HCl, SnCl₂/HCl, Zn/AcOH |
| Typical Yield | Very High (>95%) | High (85-95%) | Good to High (80-95%) |
| Scalability Pros | Clean reaction, simple filtration workup. | No H₂ gas handling, uses standard reactors. | Very low reagent cost. |
| Scalability Cons | Requires specialized high-pressure equipment, safety risks (H₂, pyrophoric catalysts).[4] | Stoichiometric byproducts, reagent cost can be higher. | Massive metal waste, difficult workup, harsh conditions.[10] |
| Safety/Enviro. | Flammable gas, pyrophoric catalysts, potential for thermal runaway.[4] | Generally safer, but generates byproducts. | Significant heavy metal waste, corrosive acids. |
Step 3: Boc-Protection of 7-Aminoindoline
The final step is the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard and generally high-yielding transformation. The Boc group is robust under many reaction conditions but can be easily removed with acid, making it an ideal protecting group.[11]
-
Mechanism: The primary amino group of 7-aminoindoline acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is used to deprotonate the resulting ammonium species, leading to the formation of the carbamate product.[12]
-
Scalability Insights: This reaction is generally straightforward to scale. Di-tert-butyl dicarbonate is a stable, easy-to-handle solid, though its cost can be a consideration for very large-scale syntheses. The reaction conditions are mild, and the workup is typically a simple extraction.[13]
Experimental Protocol: Boc Protection
-
Dissolve 7-aminoindoline in a suitable solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature. The reaction is usually complete within a few hours.
-
Upon completion, the reaction can be quenched with water.
-
Extract the product into an organic solvent. Wash the organic layer with dilute acid and brine, then dry it over an anhydrous salt.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound, which can be further purified by chromatography or recrystallization if necessary.
Conclusion and Recommendations
For the large-scale synthesis of this compound, all three steps are critical, but the choice of reduction methodology for the nitro group has the most significant impact on scalability, safety, and sustainability.
-
Metal-mediated reductions , while inexpensive, are not recommended for large-scale production due to the excessive generation of metal waste and complex workup procedures.
-
Catalytic hydrogenation offers the cleanest and highest-yielding route but requires a significant capital investment in specialized high-pressure equipment and stringent safety infrastructure. It is the method of choice for organizations with existing hydrogenation capabilities.
-
Transfer hydrogenation represents the most balanced approach for scalability. It circumvents the hazards and equipment requirements of handling hydrogen gas, making it a safer and more accessible option for many facilities. While it may involve slightly higher reagent costs and a more involved workup than ideal catalytic hydrogenation, its operational simplicity and safety profile make it a highly attractive and robust method for producing multi-kilogram quantities of 7-aminoindoline.
Ultimately, the optimal choice will depend on the specific capabilities, budget, and safety protocols of the manufacturing facility. However, for its blend of safety, efficiency, and practicality, transfer hydrogenation is often the most prudent choice for scaling up this synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to the Synthesis and Application of Tert-butyl 7-aminoindoline-1-carboxylate: A Keystone Building Block for C7-Functionalized Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] While functionalization of the pyrroline ring (at positions C2 and C3) is well-established, accessing the benzene core—specifically the C7 position—presents a significant synthetic challenge. This difficulty, however, belies the immense potential of C7-substituted indolines as unique vectors for exploring chemical space in drug discovery and materials science.
This guide provides an in-depth analysis of Tert-butyl 7-aminoindoline-1-carboxylate, a versatile yet challenging building block. We will dissect its synthetic accessibility by comparing classical and modern methodologies, evaluate its utility against other indoline isomers, and provide the technical rationale behind its application, supported by detailed experimental frameworks.
Chapter 1: The Indoline Core: A Reactivity Primer
The chemical behavior of the indoline ring is governed by the electronic interplay between its saturated pyrroline and aromatic benzene moieties. The lone pair of electrons on the nitrogen atom imparts a high electron density to the heterocyclic portion, making the C3 and C2 positions the primary sites for electrophilic attack.[3] Conversely, the C7 position, being part of the benzenoid ring and ortho to the nitrogen-bearing carbon, is significantly less nucleophilic and sterically more hindered.
Direct functionalization at C7 is energetically unfavorable because the reaction intermediates would disrupt the stability of the benzene ring's aromaticity.[4] This inherent reactivity pattern makes the synthesis of C7-substituted indolines a non-trivial pursuit, often requiring multi-step sequences or advanced catalytic systems.
Caption: Relative reactivity of C-H bonds in the 1-Boc-indoline scaffold.
Chapter 2: Synthetic Pathways to a C7-Aminoindoline Scaffold
The synthesis of this compound can be approached via two distinct strategies: a classical multi-step route involving nitration and reduction, and a modern approach utilizing transition-metal-catalyzed C-H activation. The choice between these methods involves a trade-off between reagent cost, step economy, and scalability.
Method A: The Classical Approach (Nitration & Reduction)
This well-trodden path relies on the introduction of a nitro group at the 7-position, which then serves as a precursor to the amine. The tert-butoxycarbonyl (Boc) group plays a dual role: it deactivates the nitrogen to prevent side reactions and helps direct the nitration, albeit with potential for other isomers.
Caption: Workflow for the classical synthesis of this compound.
Exemplary Experimental Protocol (Method A)
Step 1: Synthesis of Tert-butyl indoline-1-carboxylate
-
Dissolve indoline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.5 equiv) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by silica gel chromatography.
Causality: The Boc group is installed to reduce the nucleophilicity of the indoline nitrogen, preventing N-nitration and other side reactions in the subsequent electrophilic nitration step.[5]
Step 2: Synthesis of Tert-butyl 7-nitroindoline-1-carboxylate
-
Cool a mixture of concentrated sulfuric acid to 0 °C.
-
Slowly add Tert-butyl indoline-1-carboxylate (1.0 equiv) while maintaining the temperature below 5 °C.
-
Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise. The regioselectivity of this step can be challenging and may yield a mixture of isomers (5-nitro and 7-nitro).
-
Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry, filter, and concentrate.
-
Purify by column chromatography to isolate the desired 7-nitro isomer.[6][7]
Causality: Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. The conditions must be carefully controlled to manage regioselectivity and prevent over-nitration.
Step 3: Synthesis of this compound
-
Dissolve Tert-butyl 7-nitroindoline-1-carboxylate (1.0 equiv) in methanol or ethanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting product is often of high purity. Alternative reducing agents like tin(II) chloride (SnCl₂) in ethanol can also be employed.[8]
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with water as the only byproduct. The reaction is generally high-yielding and compatible with the acid-sensitive Boc group.
Method B: The Modern Approach (Directed C-H Activation)
Recent advances have enabled the direct functionalization of the C7 C-H bond using transition-metal catalysis.[9] This strategy employs a directing group on the indoline nitrogen that coordinates to a metal catalyst (e.g., Rhodium, Ruthenium, Palladium), bringing the catalyst into close proximity to the C7-H bond and facilitating its selective cleavage and subsequent amination or amidation.[10][11][12][13]
Caption: General mechanism for transition-metal-catalyzed C7 C-H functionalization.
While direct C-H amination is still an evolving field, related C-H amidations and alkenylations at the C7 position have been successfully demonstrated, showcasing the power of this approach.[12] It offers a more atom- and step-economical route compared to the classical method.
Performance Comparison: Classical vs. Modern Synthesis
| Feature | Method A: Classical (Nitration/Reduction) | Method B: Modern (Directed C-H Activation) |
| Step Economy | Lower (typically 3 steps from indoline) | Higher (potentially 1-2 steps) |
| Atom Economy | Lower (uses stoichiometric reagents, generates salt waste) | Higher (catalytic, fewer byproducts) |
| Regioselectivity | Moderate (can produce mixtures of isomers requiring purification) | Very High (directing group ensures C7 selectivity) |
| Scalability | High (well-established, robust reactions) | Moderate to Low (catalyst cost and turnover can be limiting) |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated | Can be sensitive to catalyst poisoning; scope is catalyst-dependent |
| Reagent Cost | Generally lower (bulk chemicals) | Higher (requires precious metal catalysts and specialized ligands/directing groups) |
Chapter 3: Strategic Value in Medicinal Chemistry
The utility of this compound lies in its bifunctional nature. The C7-amino group is a versatile handle for diversification, while the N1-Boc group provides orthogonal protection, allowing for selective chemical manipulation.
-
The C7-Amino Handle: The primary amine at the C7 position can be readily transformed into a wide array of functional groups—amides, sulfonamides, ureas, and carbamates—through well-established coupling chemistries. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents that can interact with biological targets.
-
The N1-Boc Protector: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many standard coupling reactions performed on the C7-amino group.[5] Its key advantage is its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which typically does not affect the newly installed functionalities, providing a clean route to the final target molecule.[14][15]
Caption: Application workflow from the core building block to a diverse chemical library.
Conclusion
This compound represents a powerful, albeit synthetically demanding, building block. Its true value is realized in its capacity to unlock novel chemical space around the C7 position of the indoline core, a region less explored than its C2/C3 counterparts.
For research professionals, the choice of synthetic route requires careful consideration. The classical nitration-reduction pathway, while longer, relies on robust and scalable chemistry. In contrast, emerging C-H activation techniques offer an elegant and efficient alternative, though they may come with higher initial costs and require more specialized optimization.[11][12] Ultimately, the strategic incorporation of this building block enables the creation of unique molecular architectures, providing a distinct advantage in the design of next-generation therapeutics and functional materials.[1][2]
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide for the Safe Disposal of Tert-butyl 7-aminoindoline-1-carboxylate
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of tert-butyl 7-aminoindoline-1-carboxylate. As a valued professional in research and development, your safety and adherence to regulatory standards are paramount. This document is structured to provide not just instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Disclaimer: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the safety profiles of structurally analogous aminoindole and aminocarbamate compounds and is grounded in established best practices for chemical waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1] Always consult your institution's specific Environmental Health & Safety (EHS) protocols.
Hazard Profile and Immediate Safety Precautions
Based on analogous compounds, this compound should be handled as a hazardous substance.[2][3][4] The primary anticipated risks are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[2][4] Strict adherence to safety protocols is the first step in responsible disposal.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Class | GHS Precautionary Statement | Required PPE & Handling Controls |
| Skin Irritation | H315: Causes skin irritation.[2][3] | Gloves: Nitrile or other chemically resistant gloves. Clothing: Standard laboratory coat. Immediately remove and wash contaminated clothing.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2][3] | Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Ventilation: Handle only in a well-ventilated area or a certified chemical fume hood. Avoid breathing dust or fumes.[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed.[4] | General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
Core Principles of Chemical Waste Management
All chemical waste generated in the laboratory is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework mandates that hazardous chemical waste cannot be disposed of in the regular trash or poured down the sanitary sewer system.[6][8]
The cornerstone of compliant laboratory waste management is the Satellite Accumulation Area (SAA) .[8] This is a designated location within your laboratory, at or near the point of waste generation, where hazardous waste is collected. This area must be under the direct control of laboratory personnel.[7][9] Evaporation, such as in a fume hood, is strictly forbidden as a method of disposal.[8]
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are handled safely and in compliance with regulations.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Unused or Expired Solid Compound: Collect the pure solid chemical in its original container or a designated, compatible solid waste container.
-
Contaminated Solutions: Collect any solutions (e.g., from reaction workups or chromatography) in a dedicated, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., acids, bases, oxidizers).[10]
-
Contaminated Labware & Debris:
-
Sharps: Needles, scalpels, and contaminated broken glass must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[10]
-
Non-Sharps: Contaminated gloves, weigh boats, pipette tips, and paper towels should be collected in a lined container, such as a pail or drum, clearly labeled as hazardous waste.[10]
-
Step 2: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Compatibility: Use containers made of a material compatible with the waste. For many organic compounds and solvents, high-density polyethylene (HDPE) or glass containers are appropriate. Plastic bottles are often preferred to glass to minimize the risk of breakage.[6] Avoid metal containers for potentially corrosive waste.[7]
-
Condition: Containers must be in good condition, free from cracks or defects, and have a secure, leak-proof screw-top cap.[9]
-
Management: Keep waste containers closed at all times except when adding waste.[8][9] Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[7]
Step 3: Comprehensive Waste Labeling
Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who handles the waste.[6]
Each container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[9] The label must include:
-
Full Chemical Names: List all chemical constituents by their full name (e.g., "this compound," "Methanol," "Dichloromethane"). Abbreviations, acronyms, or chemical formulas are not permitted.[6]
-
Approximate Percentages/Concentrations of each component.
-
Generator Information: The name of the Principal Investigator (PI) and the specific laboratory location (building and room number).[6]
Step 4: Accumulation and Storage in the SAA
Store the properly labeled waste containers in your designated SAA.
-
Location: The SAA should be close to the point of generation and clearly marked with a "Hazardous Waste" sign.[7]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[7]
-
Segregation: Segregate incompatible waste types within the SAA (e.g., acids from bases, oxidizers from organics).[9]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Once a waste container is full or has been in the SAA for the maximum allowed time (this can vary by institution but is often up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS or EH&S) office to schedule a pickup.[6][8]
-
Documentation: Complete any required waste pickup forms, ensuring the information matches the container labels.[6] Your EHS office will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[11]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Label the container as "Hazardous Waste: Spill Debris" and list the spilled chemical(s).
-
Arrange for disposal through your EHS office. Do not allow spill material to enter drains or waterways.[2]
-
Visual Workflow: Waste Stream Management
This diagram outlines the decision-making process for the proper handling and disposal of waste generated from the use of this compound.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. nswai.org [nswai.org]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 7-aminoindoline-1-carboxylate
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with Tert-butyl 7-aminoindoline-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals and established laboratory safety principles. A thorough, site-specific risk assessment must always be conducted before commencing any work.
Understanding the Hazard Profile
This compound and related structures are known to present several potential hazards. A comprehensive understanding of these risks is fundamental to selecting the appropriate Personal Protective Equipment (PPE). The primary hazards identified from analogous compounds include:
-
Skin Irritation and Corrosion: Direct contact can lead to skin irritation or, in more severe cases, chemical burns.[1][2][3][4][5]
-
Serious Eye Damage: Splashes or contact with dust particles can cause severe eye irritation or permanent damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3][4][5]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[4][5]
Furthermore, some related chemicals are flammable, necessitating precautions against ignition sources.[1] Therefore, all handling procedures should be designed to minimize direct contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential for mitigating the risks associated with this compound.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Mandatory Equipment: Wear chemical safety goggles that provide a complete seal around the eyes and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][6] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
For Increased Splash Risk: When handling larger quantities or performing operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1][7]
Skin and Body Protection
Preventing skin contact is critical to avoid irritation and potential absorption.
-
Protective Clothing: A standard laboratory coat is required at all times. For procedures with a significant splash potential, a chemical-resistant apron or suit should be worn over the lab coat.[7]
-
Gloves: The choice of glove material is crucial for effective protection.
-
Recommended Materials: Based on data for similar compounds, chemical-resistant gloves such as butyl rubber or nitrile rubber are recommended.[7][8][9] Butyl gloves offer excellent protection against a wide range of chemicals, including corrosive acids and bases.[9] Nitrile gloves provide good general chemical resistance and are a suitable alternative for many applications.[9]
-
Glove Integrity: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before each use.[10] It is also critical to be aware of the glove's breakthrough time—the time it takes for the chemical to permeate the glove material.[10] For extended operations, it is advisable to double-glove or change gloves frequently.
-
Respiratory Protection
Engineering controls are the primary defense against respiratory exposure.
-
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize the concentration of airborne dust or vapors.[1][6]
-
When a Respirator is Needed: If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor and particulate filter cartridge is necessary.[1][3][11]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield for splash hazards.[1][3][6] | Protects against splashes, dust, and vapors that could cause serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (Butyl or Nitrile rubber).[7][8][9] Laboratory coat; chemical-resistant apron for larger quantities.[7] | Provides a barrier to prevent direct skin contact, which can cause irritation or burns.[1][2][3] |
| Respiratory Protection | Not typically required when using a fume hood. If dust or aerosols are generated without a fume hood, use a NIOSH-approved respirator.[1][3][11] | Inhalation of dust or vapors may cause respiratory irritation.[2][3][4][5] Engineering controls are the primary method of exposure control.[7] |
Step-by-Step Operational Plan
A systematic approach to handling ensures safety at every stage of the process.
Preparation and Donning PPE
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3][6]
-
Donning Sequence:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the first pair of gloves (if double-gloving).
-
Put on respiratory protection, if required, and perform a seal check.
-
Wear chemical safety goggles.
-
Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Safe Handling Workflow
-
All manipulations, including weighing and transferring, should be performed inside a certified chemical fume hood.[1][6]
-
Use non-sparking tools and ensure all equipment is properly grounded, especially if the compound or solvents are flammable.[1]
Decontamination and Doffing PPE
-
Decontaminate: Wipe down the exterior of the primary container and any equipment used before removing them from the fume hood.
-
Doffing Sequence:
Visualizing the Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Emergency Response and Disposal
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Disposal Plan:
-
All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations at an approved waste disposal plant.[1][2][3][11] Do not dispose of it down the drain.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.fr [fishersci.fr]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
